Fmoc-MMAF-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMZQUALDTONI-OVPIWJPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fmoc-MMAF-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-MMAF-OMe is a critical building block in the development of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a protected precursor to the potent anti-mitotic agent, Monomethyl Auristatin F (MMAF). We will explore the chemistry of its protective groups, the mechanism of tubulin polymerization inhibition by its active form, the subsequent signaling pathways leading to apoptosis, and relevant experimental protocols for its application and characterization.
Introduction: The Role of this compound in Antibody-Drug Conjugates
This compound is a synthetic derivative of the highly potent cytotoxic agent MMAF. It is not intended for direct therapeutic use but rather serves as a key intermediate in the synthesis of ADCs. The core concept of an ADC is to utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1]
The structure of this compound incorporates two key protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group caps the secondary amine of the N-terminal valine of MMAF. This prevents unwanted reactions during the conjugation of the payload to the linker and antibody.
-
OMe (methyl ester): This group protects the C-terminal carboxylic acid of MMAF.
These protecting groups render the molecule inactive, ensuring that its potent cytotoxicity is only unleashed after it has been incorporated into an ADC and delivered to the target cancer cell.
The general workflow for utilizing this compound in ADC synthesis involves the following key steps:
-
Linker Attachment: A linker molecule is typically attached to the C-terminus of MMAF-OMe after the removal of a protecting group (if present).
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the MMAF-OMe-linker construct under basic conditions, typically using piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This exposes the amine for conjugation.
-
Conjugation to Antibody: The deprotected MMAF-OMe-linker is then conjugated to a monoclonal antibody, usually at specific amino acid residues like cysteine or lysine.
-
Final Processing: Subsequent steps may involve purification of the ADC and removal of the OMe group to yield the active MMAF payload linked to the antibody.
Mechanism of Action: From Protected Precursor to Potent Cytotoxin
The mechanism of action of an ADC synthesized using this compound is a multi-step process that begins with targeted delivery and culminates in programmed cell death.
Cellular Uptake and Payload Release
The journey of the cytotoxic payload begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAF payload into the cytoplasm.
dot
Caption: Cellular uptake and payload release of an MMAF-based ADC.
Inhibition of Tubulin Polymerization
Once released into the cytoplasm, MMAF, the active form of the payload, exerts its potent anti-mitotic effect by inhibiting tubulin polymerization.[4] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
MMAF binds to the vinca domain of tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics has profound consequences for the cell, primarily leading to:
-
Disruption of the Mitotic Spindle: The mitotic spindle, which is responsible for segregating chromosomes during cell division, cannot form properly.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.
dot
Caption: Mechanism of tubulin polymerization inhibition by MMAF.
Induction of Apoptosis
Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The disruption of microtubule dynamics is a potent cellular stress signal that activates a cascade of molecular events leading to cell demise.
The key signaling pathway involves:
-
Activation of the Intrinsic Apoptotic Pathway: The cell cycle arrest and cellular stress lead to the activation of the Bcl-2 family of proteins. Pro-apoptotic members like Bim are upregulated, which in turn activate Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Cellular Dismantling: The effector caspases execute the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
dot
Caption: Signaling pathway of MMAF-induced apoptosis.
Quantitative Data
Due to the Fmoc protecting group, this compound is expected to be biologically inactive. Its cytotoxic potential is only realized after deprotection to MMAF-OMe and subsequent hydrolysis to MMAF. The following table summarizes the in vitro cytotoxicity of the deprotected and active form, MMAF-OMe, against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) of MMAF-OMe |
| MDAMB435/5T4 | Breast Cancer | 0.056[2][3] |
| MDAMB361DYT2 | Breast Cancer | 0.166[2][3] |
| MDAMB468 | Breast Cancer | 0.183[2][3] |
| Raji (5T4-) | Burkitt's Lymphoma | 0.449[2][3] |
Data for MMAF-OMe, the deprotected form of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the synthesis and activity of ADCs developed using this compound.
Fmoc Deprotection of this compound-Linker Conjugate
Objective: To remove the Fmoc protecting group from the N-terminus of the MMAF-OMe-linker construct to enable antibody conjugation.
Materials:
-
This compound-linker conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Cold diethyl ether
Procedure:
-
Dissolve the this compound-linker conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected linker-payload by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and decant the ether. The resulting pellet is the deprotected MMAF-OMe-linker conjugate, ready for conjugation.
In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of the released MMAF payload to inhibit tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compound (e.g., MMAF)
-
96-well microplate reader with temperature control and absorbance measurement at 340 nm
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add the test compound (MMAF) at various concentrations (e.g., 0.1 µM – 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for one hour.
-
Analyze the data by plotting absorbance versus time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an MMAF-containing ADC on the cell cycle distribution of target cancer cells.
Materials:
-
Target cancer cell line
-
MMAF-containing ADC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the MMAF-ADC for a specified period (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the anti-mitotic activity of MMAF.
Conclusion
This compound is a cornerstone in the construction of modern antibody-drug conjugates. Its design as a protected precursor allows for precise chemical manipulation during ADC synthesis, ensuring that the potent cytotoxic activity of MMAF is reserved for targeted cancer cells. The mechanism of action, initiated by ADC internalization and culminating in apoptotic cell death via tubulin polymerization inhibition, underscores the rational design of this powerful therapeutic strategy. The experimental protocols provided herein offer a framework for the development and characterization of novel ADCs utilizing this important payload precursor.
References
Fmoc-MMAF-OMe as a Tubulin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fmoc-MMAF-OMe, a potent tubulin polymerization inhibitor. While this compound itself is a protected form, its active component, Monomethyl Auristatin F (MMAF), is a powerful antimitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details the mechanism of action, available cytotoxicity data for the related compound MMAF-OMe, and comprehensive experimental protocols for evaluating its biological activity. Furthermore, this guide presents signaling pathway diagrams, experimental workflows, and logical relationships using Graphviz to visually represent the core concepts.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them a key target for anticancer therapies. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.
This compound is a chemical compound that incorporates the potent antimitotic agent MMAF. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis, and in this context, it renders the molecule inactive until it is removed. The active drug, MMAF, is a synthetic analog of the natural product dolastatin 10.[1] This guide will focus on the biological effects of the active component, MMAF, as data on the Fmoc-protected version is limited. MMAF is a key component of several ADCs, where it is linked to a monoclonal antibody that targets specific tumor antigens, thereby delivering the cytotoxic payload directly to cancer cells.[2][3]
Mechanism of Action
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[1][4] By binding to tubulin dimers, MMAF prevents their assembly into microtubules. This disruption of microtubule formation has profound effects on cellular function, most notably interfering with the formation of the mitotic spindle during cell division.[1] The inability to form a proper mitotic spindle leads to an arrest of the cell cycle at the G2/M phase, preventing the cell from proceeding through mitosis.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway for G2/M Arrest Induced by Tubulin Disruption
The inhibition of tubulin polymerization by MMAF activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This leads to the arrest of the cell cycle in the G2/M phase. Key protein complexes, such as Cyclin B/CDK1 (cdc2), are pivotal in regulating the entry into mitosis.[2] The activity of this complex is tightly controlled by upstream regulators. Disruption of the microtubule network leads to a signaling cascade that maintains the inactive state of the Cyclin B/CDK1 complex, preventing mitotic entry.[1][3]
Quantitative Data
| Cell Line | Cancer Type | IC50 (nM)[5][6] |
| MDAMB435/5T4 | Melanoma | 0.056 |
| MDAMB361DYT2 | Breast Cancer | 0.166 |
| MDAMB468 | Breast Cancer | 0.183 |
| Raji (5T4-) | Burkitt's Lymphoma | 0.449 |
Note: The data presented is for MMAF-OMe, the methyl ester of the active drug MMAF. It is expected that this compound would require cleavage of the Fmoc group to exhibit similar activity.
Experimental Protocols
To evaluate the biological activity of this compound, a series of in vitro assays are essential. These include a direct measure of tubulin polymerization, assessment of cytotoxicity in cancer cell lines, and analysis of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (solvent vehicle)
-
96-well microplate, clear bottom
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in polymerization buffer containing 1 mM GTP.
-
Add varying concentrations of this compound, controls, or vehicle to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the negative control.
Experimental Workflow: Tubulin Polymerization Assay
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is expected.
Logical Relationship of Experimental Assays
The combination of these assays provides a comprehensive understanding of the compound's activity, from its direct molecular target to its ultimate effect on cell fate.
Conclusion
This compound, through its active component MMAF, is a potent inhibitor of tubulin polymerization, a well-validated target for cancer therapy. By disrupting microtubule dynamics, it induces G2/M cell cycle arrest and apoptosis in proliferating cells. The provided experimental protocols offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. The high potency of MMAF underscores its significance as a payload for antibody-drug conjugates, a promising strategy for targeted cancer treatment. Further investigation into the specific properties conferred by the Fmoc protecting group and its cleavage under biological conditions would provide a more complete understanding of this compound's potential as a therapeutic agent or a tool for cancer research.
References
- 1. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways [mdpi.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Double-Edged Sword: An In-depth Technical Guide to the Cytotoxicity of Auristatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Auristatin derivatives, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, represent a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional cytotoxicity, with IC50 values often in the nanomolar to picomolar range, makes them formidable payloads for targeted cancer therapy. This technical guide delves into the core principles of auristatin cytotoxicity, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Mechanism of Action: Unraveling the Path to Cell Death
The primary mechanism by which auristatin derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics, a process critical for cell division.[1]
Inhibition of Tubulin Polymerization
Auristatins bind to the vinca domain on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1] This binding event physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively halting its elongation.[] The disruption of microtubule assembly and disassembly dynamics leads to a cascade of events culminating in cell death.
G2/M Cell Cycle Arrest
Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, auristatin derivatives prevent the formation of a functional mitotic spindle.[3] This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][4]
Induction of Apoptosis: The Intrinsic Pathway
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[3][5] This process is orchestrated by a complex interplay of pro- and anti-apoptotic proteins of the Bcl-2 family. The G2/M arrest leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6]
Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][7]
Quantitative Cytotoxicity Data
The cytotoxic potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8][9] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8][9] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [10] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [10] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [10] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [10] |
| PC-3 | Prostate Cancer | 2.43 | [11] |
| C4-2B | Prostate Cancer | 1.65 | [11] |
Table 2: Comparative Cytotoxicity of Auristatin Derivatives
| Derivative | Key Structural Difference from MMAE | Relative Potency | Rationale for Potency Difference | Reference |
| MMAF | C-terminal phenylalanine (charged) | Generally less potent as a free drug | Reduced cell permeability due to the charged carboxyl group.[12] | [12] |
| MMAF-OMe | C-terminal phenylalanine methyl ester (neutral) | More potent than MMAE | Increased cell permeability compared to MMAF. | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of auristatin cytotoxicity. The following sections provide methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with auristatin derivatives using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Auristatin derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the auristatin derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in auristatin-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Auristatin derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the auristatin derivative for a specific time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This protocol details a turbidimetric assay to measure the effect of auristatin derivatives on tubulin polymerization in a cell-free system.[8][14]
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Auristatin derivative stock solution (in DMSO)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin solution at a final concentration of 2-4 mg/mL in general tubulin buffer containing 1 mM GTP and 10% glycerol.
-
Compound Addition: Add the auristatin derivative at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., nocodazole) and a positive control for polymerization (e.g., paclitaxel).
-
Initiation of Polymerization: Add the chilled tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Structure-Activity Relationship (SAR)
The cytotoxic potency of auristatin derivatives can be significantly influenced by modifications at various positions of their pentapeptide structure.
-
N-Terminus (P1 Position): The N-terminal amine serves as a key attachment point for linkers in ADCs. Modifications at this position can affect the overall hydrophobicity and, consequently, the cell permeability and potency of the derivative.[1]
-
C-Terminus (P5 Position): The C-terminal group has a profound impact on the properties of the auristatin. A prime example is the difference between MMAE and MMAF. The replacement of the neutral norephedrine at the C-terminus of MMAE with a charged phenylalanine in MMAF leads to reduced cell permeability.[12] This difference is a critical factor in the design of ADCs, influencing the "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative cells. MMAE, being more cell-permeable, exhibits a stronger bystander effect.
-
Central Peptide Core (P2-P4 Positions): Modifications within the central peptide core can alter the conformational properties of the molecule, which can in turn affect its binding affinity to tubulin and overall cytotoxicity.[15]
Conclusion
Auristatin derivatives are exceptionally potent cytotoxic agents that have revolutionized the field of antibody-drug conjugates. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis, provides a solid foundation for their rational use in cancer therapy. A thorough understanding of their structure-activity relationships and the application of robust experimental protocols are paramount for the continued development of next-generation ADCs with improved efficacy and safety profiles. This technical guide provides a comprehensive resource for researchers and drug development professionals working to harness the cytotoxic power of auristatins in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 3. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxanim.com [maxanim.com]
- 15. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
A Technical Guide to Fmoc-MMAF-OMe in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology is continually evolving, with a pronounced shift towards highly targeted therapeutic strategies. Among these, Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that has garnered significant attention in ADC development.[1][2] This technical guide provides an in-depth overview of Fmoc-MMAF-OMe, a key derivative used in the synthesis of MMAF-based ADCs, for researchers and drug development professionals.
This compound is an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected and C-terminal methyl ester (OMe) protected form of MMAF.[3][4] The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis of the linker-payload moiety, which is a common strategy in ADC manufacturing.[5] The methyl ester protects the C-terminal carboxylic acid of MMAF, which in its free form is charged and contributes to the reduced cell permeability of MMAF compared to its analogue, Monomethyl Auristatin E (MMAE). This reduced permeability can lead to lower off-target toxicity.
Chemical Properties and Synthesis
This compound is a synthetic derivative of the potent dolastatin 10 analogue, MMAF. As a key building block in ADC development, its chemical properties are tailored for controlled and efficient conjugation to monoclonal antibodies. The Fmoc protecting group provides a stable yet readily cleavable handle for synthetic manipulations, typically removed under basic conditions (e.g., piperidine) to allow for linker attachment. The methyl ester at the C-terminus can be hydrolyzed to yield the active MMAF payload.
The synthesis of an ADC using this compound as a starting material generally involves a multi-step process that includes the synthesis of a linker-payload construct, activation of this construct, preparation of the monoclonal antibody, and finally, the conjugation and purification of the resulting ADC.
Mechanism of Action: From ADC to Apoptosis
The therapeutic efficacy of an MMAF-based ADC is contingent on a sequence of well-orchestrated events, beginning with targeted delivery and culminating in programmed cell death.
-
Targeted Binding and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release : Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting the antibody to the MMAF payload, releasing the active drug into the cytoplasm.
-
Inhibition of Tubulin Polymerization : Free MMAF is a potent inhibitor of tubulin polymerization. It binds to tubulin dimers, preventing their assembly into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.
-
Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for MMAF and its derivatives from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-OMe
| Compound | Cell Line | IC50 (nM) | Reference |
| MMAF-OMe | MDAMB435/5T4 | 0.056 | |
| MMAF-OMe | MDAMB361DYT2 | 0.166 | |
| MMAF-OMe | MDAMB468 | 0.183 | |
| MMAF-OMe | Raji (5T4-) | 0.449 | |
| Free MMAF | NCI N87 | 88.3 | |
| Free MMAF | OE19 | 386.3 | |
| Free MMAF | HCT116 | 8,944 |
Table 2: In Vitro Potency of HER2-Targeted MMAF ADCs
| ADC | Cell Line | IC50 (nM) | Reference |
| P-MMAF | NCI N87 | 0.07 | |
| T-MMAF | NCI N87 | 0.09 | |
| P-MMAF | OE19 | 0.16 | |
| T-MMAF | OE19 | 0.18 |
Table 3: Preclinical Pharmacokinetic Parameters of MMAF
| Species | Administration | Bioavailability | Clearance | Key Finding | Reference |
| Rat | Intravenous | N/A | High | MMAF exhibited high clearance. | |
| Rat | Oral | 0% | High | MMAF showed no oral bioavailability. |
Table 4: Population Pharmacokinetic Parameters of an MMAF-ADC (cys-mcMMAF)
| Parameter | Value | Unit |
| Initial Clearance (CL) | 0.926 | L/day |
| Steady-State Volume of Distribution | 10.8 | L |
| Initial Elimination Half-life | 13.0 | days |
| CL after Monotherapy (reduced) | 0.619 | L/day |
| Elimination Half-life after Monotherapy | 16.8 | days |
| CL after Combination Therapy (reduced) | 0.518 | L/day |
| Elimination Half-life after Combination Therapy | 19.1 | days |
| cys-mcMMAF Clearance | 642 | L/day |
| cys-mcMMAF Central Volume of Distribution | 12.3 | L |
Data for cys-mcMMAF from a study on belantamab mafodotin.
Experimental Protocols
Protocol 1: MMAF-ADC Conjugation via Cysteine-Maleimide Chemistry
This protocol outlines the general steps for conjugating a maleimide-activated MMAF linker to a monoclonal antibody through reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody (5-10 mg/mL in PBS)
-
Reduction Buffer (e.g., PBS with EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
-
-
Procedure:
-
Prepare the antibody in Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio needs to be optimized for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
2. MMAF-Linker Conjugation:
-
Objective: To conjugate the maleimide-activated MMAF linker to the reduced antibody.
-
Materials:
-
Reduced monoclonal antibody
-
Maleimide-activated MMAF linker dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
-
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in Conjugation Buffer.
-
Add a 1.5 to 2-fold molar excess of the maleimide-MMAF solution to the reduced antibody solution. Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
3. Purification of the MMAF-ADC:
-
Objective: To remove unreacted linker-drug and to separate ADC species with different drug-to-antibody ratios (DAR).
-
Method: Hydrophobic Interaction Chromatography (HIC) is commonly used.
-
Materials:
-
HIC Column
-
HIC Buffer A (High salt, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
HIC Buffer B (Low salt, e.g., 50 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).
-
Collect fractions and analyze for DAR and purity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of an MMAF-ADC.
-
Objective: To determine the concentration of the ADC that inhibits cell growth by 50% (IC50).
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF-ADC and isotype control ADC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC and the isotype control ADC in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a typical in vivo efficacy study using a mouse xenograft model.
-
Objective: To evaluate the anti-tumor efficacy of an MMAF-ADC in a living organism.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, MMAF-ADC at different dose levels). Administer treatments intravenously (i.v.) via the tail vein.
-
Data Collection: Measure tumor volume and body weight twice weekly. Monitor animal health daily.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize mice and collect tumors for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the development and evaluation of an MMAF-ADC.
Caption: Signaling pathway of MMAF-induced apoptosis in cancer cells.
Conclusion
This compound is a critical reagent in the development of next-generation targeted cancer therapies. Its chemical properties allow for precise and controlled conjugation to monoclonal antibodies, enabling the creation of highly specific and potent ADCs. The resulting MMAF-based ADCs have demonstrated significant anti-tumor activity in preclinical models, driven by the potent antimitotic mechanism of MMAF that culminates in apoptotic cell death. This technical guide provides a comprehensive resource for researchers, summarizing key data and methodologies to facilitate the continued exploration and development of MMAF-based ADCs for the treatment of cancer.
References
The Resurgence of a Marine Powerhouse: A Technical Guide to the Therapeutic Potential of Synthetic Dolastatin Analogs
For decades, the potent cytotoxic properties of dolastatins, natural peptides isolated from the sea hare Dolabella auricularia, have intrigued and challenged cancer researchers. While the clinical development of the parent compounds was hampered by a narrow therapeutic window, the advent of sophisticated synthetic chemistry and targeted drug delivery systems has ignited a renaissance in this field. This technical guide provides an in-depth exploration of the therapeutic landscape of synthetic dolastatin analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, structure-activity relationships, and burgeoning clinical applications, particularly in the realm of antibody-drug conjugates (ADCs).
Dolastatins and their synthetic derivatives are among the most potent antimitotic agents ever discovered, exhibiting cytotoxic effects at nanomolar and even sub-nanomolar concentrations.[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2][3] This disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[4][5] The unique chemical structures of these peptides, often featuring several unusual amino acid residues, have provided a rich scaffold for medicinal chemists to explore and optimize, leading to the development of highly potent and versatile synthetic analogs.[1]
Mechanism of Action: Disrupting the Cellular Scaffolding
The antitumor activity of dolastatin analogs is intrinsically linked to their ability to interfere with the dynamic instability of microtubules. By binding to the vinca domain of tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton.[3] This disruption triggers a cascade of cellular events, as illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of synthetic dolastatin analogs.
Structure-Activity Relationships: Fine-Tuning for Potency and Specificity
The development of synthetic dolastatin analogs has been a journey of meticulous molecular tailoring to enhance therapeutic efficacy while minimizing off-target toxicities. Modifications to various subunits of the parent molecules, dolastatin 10 and dolastatin 15, have yielded crucial insights into their structure-activity relationships (SAR).
Key modifications have focused on:
-
The N-terminus: Analogs with modifications at the N-terminal amino acid have shown improved potency and pharmacokinetic properties, making them suitable for use in ADCs.[6]
-
The C-terminus: Alterations at the C-terminal thiazole moiety have been explored to introduce functionalities for conjugation to drug delivery systems.[6][7] The development of "dolastatinol," a C-terminus modified analog, demonstrates that this region can be altered while preserving potent anticancer activity.[2][8]
-
Internal Amino Acid Residues: Substitution of specific amino acid units, such as the dolaphenine (Doe) or valine (Val) residues, has been shown to be critical for enhancing in vitro activity.[1]
These synthetic endeavors have led to the creation of highly potent analogs, some of which are presented in the tables below.
Quantitative Efficacy of Synthetic Dolastatin Analogs
The following tables summarize the in vitro cytotoxic activity of various synthetic dolastatin analogs against a range of cancer cell lines. This data highlights the potent and broad-spectrum anticancer potential of this class of compounds.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of Dolastatin 10 and Analogs
| Compound/Analog | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [1] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [1] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [1] |
| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [1] |
| Analog 41 | - | - | 0.057 | [1] |
| DA-1 | PC-3 | Prostate Cancer | 0.2 ± 0.1 | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Dolastatin 15 and Analogs
| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dolastatin 15 | L1210 | Leukemia | 3 | [9] |
| Dolastatin 15 | Burkitt Lymphoma | Lymphoma | 3 | [9] |
| Dolastatin 15 | CHO | Ovarian Cancer | 5 | [9] |
Clinical Landscape and the Rise of Antibody-Drug Conjugates
Despite their remarkable potency, the clinical development of standalone dolastatin analogs has been challenging due to systemic toxicities, most notably neutropenia.[1][10][11] However, their exceptional cytotoxicity has made them ideal payloads for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells expressing a specific surface antigen.
Two of the most successful dolastatin analogs in the ADC space are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2] These derivatives are conjugated to antibodies via a linker that is designed to be stable in circulation but cleaved upon internalization into the target cancer cell, releasing the potent cytotoxic payload.
The success of Adcetris® (brentuximab vedotin), which incorporates MMAE, for the treatment of certain lymphomas has paved the way for the development of numerous other dolastatin-based ADCs that are currently in various stages of clinical development.[1]
Experimental Protocols: A Blueprint for Discovery and Evaluation
The discovery and preclinical development of novel dolastatin analogs follow a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase II trial of dolastatin-10 in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of the dolastatin 10 analogue TZT-1027, given on days 1 and 8 of a 3-week cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Microtubules in Cell Division
An In-Depth Technical Guide to Microtubule-Targeting Agents in Oncology
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes in eukaryotic cells, including the maintenance of cell shape, intracellular transport, and cell signaling.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form linear protofilaments.[2] These protofilaments then associate laterally to create a hollow cylindrical structure.[3] The dynamic nature of microtubules, characterized by periods of polymerization and depolymerization, is fundamental to their function, particularly during cell division.[3]
During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the accurate segregation of chromosomes into two daughter cells.[4] The high dynamicity of this structure makes it exquisitely sensitive to therapeutic intervention.[5] Microtubule-Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy, primarily because they disrupt the delicate balance of microtubule dynamics, leading to a halt in the cell cycle, typically during mitosis, which ultimately triggers programmed cell death (apoptosis).[2][4][6] Given their validated success, MTAs continue to be a major focus of drug discovery and development in oncology.[1][7]
Classification of Microtubule-Targeting Agents
MTAs are broadly categorized into two main groups based on their effect on microtubule dynamics: microtubule-stabilizing agents and microtubule-destabilizing agents.[3][6][8]
-
Microtubule-Stabilizing Agents (MSAs): These agents enhance microtubule polymerization and suppress their dynamics, leading to the formation of overly stable and nonfunctional microtubule structures. This disruption activates the mitotic checkpoint, arrests cells in mitosis, and induces apoptosis.[4][9]
-
Microtubule-Destabilizing Agents (MDAs): These agents inhibit the polymerization of tubulin dimers, leading to the disassembly of microtubules. The loss of microtubule structures, particularly the mitotic spindle, causes mitotic arrest and subsequent cell death.[8][9]
// Nodes MTA [label="Microtubule-Targeting Agents (MTAs)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; Stabilizing [label="Microtubule-Stabilizing Agents\n(MSAs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Destabilizing [label="Microtubule-Destabilizing Agents\n(MDAs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Taxanes [label="Taxanes\n(e.g., Paclitaxel, Docetaxel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Epothilones [label="Epothilones\n(e.g., Ixabepilone)", fillcolor="#F1F3F4", fontcolor="#202124"];
Vinca [label="Vinca Alkaloids\n(e.g., Vincristine, Vinblastine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Colchicine [label="Colchicine-Site Binders\n(e.g., Combretastatin)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MTA -> Stabilizing [color="#4285F4"]; MTA -> Destabilizing [color="#EA4335"];
Stabilizing -> Taxanes [color="#5F6368"]; Stabilizing -> Epothilones [color="#5F6368"];
Destabilizing -> Vinca [color="#5F6368"]; Destabilizing -> Colchicine [color="#5F6368"]; } caption: Classification of Microtubule-Targeting Agents.
Mechanisms of Action
While both classes of MTAs disrupt microtubule function, they do so through opposing mechanisms that converge on the activation of the mitotic checkpoint and induction of apoptosis.
Microtubule-Stabilizing Agents (Taxane Site Binders)
Taxanes, such as paclitaxel, bind to a site on the β-tubulin subunit located on the interior (luminal) surface of the microtubule.[10] This binding strengthens the bonds between tubulin dimers, stabilizing the microtubule polymer and promoting its assembly.[10] The resulting microtubules are hyper-stable and dysfunctional, unable to undergo the dynamic changes necessary for mitotic spindle formation. This leads to mitotic arrest and subsequent cell death.[4][10]
Microtubule-Destabilizing Agents (Vinca and Colchicine Site Binders)
Vinca alkaloids bind to the β-tubulin subunit at a distinct site, known as the Vinca domain, which is located at the plus end of the microtubule.[7][11] This binding inhibits the addition of new tubulin dimers to the growing microtubule, thereby suppressing microtubule growth and leading to depolymerization.[11] At high concentrations, vinca alkaloids cause the widespread disassembly of microtubules.[8]
Colchicine and its analogues bind to a separate site on the tubulin dimer, preventing the conformational change required for it to polymerize into protofilaments.[9] The net effect of both vinca and colchicine site binders is a depletion of cellular microtubules, the collapse of the mitotic spindle, mitotic arrest, and apoptosis.[8][9]
Signaling Pathways to Apoptosis
The mitotic arrest induced by MTAs triggers a cascade of signaling events that culminate in apoptosis. While the precise pathways are complex and can be cell-type dependent, a common mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.[11][12] Prolonged activation of the mitotic checkpoint leads to the degradation of anti-apoptotic proteins and the activation of pro-apoptotic proteins like Bax and Bak.[12] These proteins permeabilize the mitochondrial outer membrane, releasing cytochrome c, which then forms the apoptosome complex with Apaf-1 and procaspase-9. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[12]
// Nodes MTA [label="MTA\n(Taxane, Vinca Alkaloid)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; Microtubule [label="Microtubule Dynamics\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Prolonged Mitotic Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Inhibition of Anti-Apoptotic\nBcl-2 Family Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaxBak [label="Activation of Pro-Apoptotic\nBax/Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, pro-Caspase-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges MTA -> Microtubule; Microtubule -> MitoticArrest; MitoticArrest -> JNK; MitoticArrest -> Bcl2; JNK -> BaxBak; Bcl2 -> BaxBak [arrowhead=tee]; BaxBak -> Mito; Mito -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: MTA-Induced Apoptotic Signaling Pathway.
Quantitative Data on MTA Efficacy
The efficacy of MTAs can be quantified both in vitro, through cytotoxicity assays, and in vivo, through clinical trials. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro.
Table 1: In Vitro Cytotoxicity (IC50) of Select MTAs in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 | Citation |
| Paclitaxel (Taxol) | SK-BR-3 | Breast (HER2+) | ~4.0 µM | |
| Paclitaxel (Taxol) | MDA-MB-231 | Breast (Triple Negative) | ~0.3 µM | |
| Paclitaxel (Taxol) | MCF-7 | Breast (Luminal A) | ~3.5 µM | |
| Paclitaxel (Taxol) | BT-474 | Breast (HER2+) | ~19 nM | |
| Paclitaxel (Taxol) | A549-T24 | Lung | 20.2 ng/ml | |
| Paclitaxel (Taxol) | KB-T24 | Cervical | 24.5 ng/ml | |
| Vincristine | A549-T12 | Lung | 15.5 ng/ml | |
| Vincristine | KB-T12 | Cervical | 20.5 ng/ml | |
| Note: IC50 values can vary significantly based on experimental conditions, such as drug exposure time.[3] |
Table 2: Clinical Efficacy of Paclitaxel in Various Cancers
| Cancer Type | Response Rate | Citation |
| Breast Cancer | 17% - 62% | [1] |
| Ovarian Cancer | 20% - 48% | [1] |
| Lung Cancer | 21% - 41% | [1] |
| Note: Data reflects early clinical studies and response rates can be influenced by factors such as prior treatments, combination therapies, and disease stage. |
Mechanisms of Resistance
Despite their effectiveness, a major clinical challenge is the development of drug resistance.[1][8] Several mechanisms contribute to MTA resistance:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism.[8][10] These pumps actively transport MTAs out of the cancer cell, reducing the intracellular drug concentration below the effective threshold.[10]
-
Tubulin Isotype Expression: Cancer cells can alter the expression of different β-tubulin isotypes.[6] Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes, as it interferes with the drug's ability to suppress microtubule dynamics.[6]
-
Tubulin Mutations: Acquired point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the MTA for its target.[9] This is a key mechanism of resistance to both taxanes and epothilones.
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound (MTA) and vehicle control (e.g., DMSO)
-
Positive controls: Paclitaxel (enhancer), Vinblastine (inhibitor)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well clear, flat-bottom plates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10 mM working stock of GTP. Prepare test compounds at 10x the final desired concentration in General Tubulin Buffer.
-
Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For a standard reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and tubulin protein (to a final concentration of 2-3 mg/mL). Mix gently by pipetting, avoiding bubbles.
-
Plating: Add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells of a pre-chilled 96-well plate.
-
Initiation: Add 90 µL of the ice-cold tubulin polymerization reaction mix to each well for a final volume of 100 µL. Mix quickly.
-
Measurement: Immediately place the plate into the microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance (OD340) versus time. The resulting curve shows three phases: nucleation, growth, and steady state. Compare the polymerization curves of compound-treated samples to the vehicle control. Enhancers (like paclitaxel) will typically increase the polymerization rate and maximal polymer mass, while inhibitors (like vinblastine) will decrease them.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reagents on Ice\n(Tubulin, Buffers, GTP, Compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Prepare Tubulin Polymerization Mix\n(Buffer + GTP + Glycerol + Tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Cmpd [label="Pipette 10µL of 10x Compound/Control\ninto pre-chilled 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Mix [label="Add 90µL of ice-cold Tubulin Mix\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Immediately place plate in reader\npre-warmed to 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance (340nm)\nevery 60s for 90 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Plot OD vs. Time\nAnalyze Polymerization Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Mix; Mix -> Plate_Mix; Prep -> Plate_Cmpd; Plate_Cmpd -> Plate_Mix; Plate_Mix -> Incubate; Incubate -> Read; Read -> Analyze; Analyze -> End; } caption: Workflow for a Tubulin Polymerization Assay.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (MTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MTA in complete medium. Remove the old medium from the cells and add 100 µL of the media containing the test compounds or vehicle control. Include wells with medium only as a blank control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using the microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the microtubule network within cells to observe the morphological effects of MTAs.
Materials:
-
Cells grown on glass coverslips in a petri dish or multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentration of MTA or vehicle control for a specified time.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% formaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular structures.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Remove the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Cells treated with MSAs (e.g., paclitaxel) are expected to show dense microtubule bundles, while cells treated with MDAs (e.g., vincristine) will show diffuse tubulin staining and a loss of the microtubule network.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Fmoc-MMAF-OMe to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that inhibits tubulin polymerization.[1][2] Its methyl ester form, MMAF-OMe, is a common payload used in ADC development.[3][4] Often, the synthesis of the drug-linker component involves the use of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on an amine functionality, which needs to be removed before conjugation to the antibody.[5][6]
This document provides a detailed protocol for the conjugation of Fmoc-MMAF-OMe to a monoclonal antibody. The process involves four key stages:
-
Fmoc Deprotection: Removal of the Fmoc group from MMAF-OMe to expose a reactive amine.
-
Linker Activation (if necessary): Modification of the deprotected MMAF-OMe with a bifunctional linker to enable reaction with the antibody. This protocol will focus on a common strategy involving the introduction of a maleimide group.
-
Antibody Preparation: Partial reduction of the mAb's interchain disulfide bonds to generate free thiol groups for conjugation.[7][8]
-
Conjugation and Purification: Reaction of the maleimide-activated MMAF-linker with the reduced antibody, followed by purification of the resulting ADC.
Experimental Workflow Overview
The overall workflow for the preparation of an MMAF-ADC from this compound is depicted below. This multi-step process requires careful control of reaction conditions to ensure the desired drug-to-antibody ratio (DAR) and a homogeneous final product.
Caption: High-level workflow for MMAF-ADC synthesis.
Detailed Experimental Protocols
Fmoc Deprotection of this compound
This step removes the Fmoc protecting group to yield the free amine of MMAF-OMe.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Cold Diethyl Ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC. The reaction is typically complete within 30-60 minutes.[5][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected product (H2N-MMAF-OMe) by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether twice more.
-
Dry the deprotected product under vacuum.
-
Confirm the identity of the product by mass spectrometry.
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Monitoring | RP-HPLC |
Table 1: Conditions for Fmoc Deprotection.
Linker Activation
This protocol describes the addition of a maleimide group to the deprotected MMAF-OMe, making it reactive towards thiol groups on the antibody.
Materials:
-
Deprotected H2N-MMAF-OMe
-
Anhydrous DMF
-
NHS-maleimide linker (e.g., SMCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
RP-HPLC system
Procedure:
-
Dissolve the dried H2N-MMAF-OMe in anhydrous DMF.
-
In a separate vial, dissolve the NHS-maleimide linker (1.2-1.5 molar equivalents) in anhydrous DMF.
-
Add the NHS-maleimide solution to the H2N-MMAF-OMe solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the maleimide-activated MMAF-OMe by reverse-phase chromatography to remove excess reagents and byproducts.
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Activating Reagent | NHS-maleimide linker |
| Base | DIPEA |
| Molar Ratio (Linker:Payload) | 1.2-1.5 : 1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Table 2: Conditions for Linker Activation.
Caption: Linker activation pathway.
Preparation of the Monoclonal Antibody
This protocol generates free thiol groups on the antibody for conjugation by partially reducing interchain disulfide bonds.[7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
-
Desalting column (e.g., G-25)
-
Degassed conjugation buffer (e.g., PBS, pH 6.5-7.0 with 1-2 mM EDTA)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A 10-20 fold molar excess of TCEP per antibody is a common starting point, but this may require optimization to achieve the desired DAR.[8]
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately after incubation, remove excess TCEP by passing the solution through a desalting column pre-equilibrated with degassed conjugation buffer. The lower pH of the conjugation buffer helps stabilize the thiol groups.[7]
| Parameter | Condition |
| Antibody Concentration | 5-10 mg/mL |
| Reducing Agent | TCEP |
| Molar Excess (TCEP:mAb) | 10-20 fold (optimization may be needed) |
| Incubation Temperature | 37°C |
| Incubation Time | 1-2 hours |
| Purification | Desalting column |
Table 3: Antibody Reduction Conditions.
Conjugation and Purification
This final step involves the conjugation of the maleimide-activated MMAF-OMe to the reduced antibody and subsequent purification of the ADC.
Materials:
-
Reduced monoclonal antibody
-
Maleimide-activated MMAF-OMe
-
Water-miscible organic solvent (e.g., DMSO)
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Dissolve the purified Maleimide-MMAF-OMe in a small amount of DMSO to a high concentration (e.g., 10-20 mM).
-
Immediately after purifying the reduced antibody, add the Maleimide-MMAF-OMe solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.[7]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to prevent antibody denaturation.[8]
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using an HIC column to separate unconjugated antibody, different DAR species, and excess drug-linker.
| Parameter | Condition |
| Molar Excess (Payload:mAb) | 5-10 fold (optimization may be needed) |
| Organic Solvent | <10% v/v (e.g., DMSO) |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 1-2 hours or overnight |
| Purification Method | Hydrophobic Interaction Chromatography (HIC) |
Table 4: Conjugation Reaction Conditions.
Caption: Chemical reaction of MMAF conjugation.
Characterization of the ADC
After purification, the ADC should be characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by techniques such as HIC or mass spectrometry.
-
Purity and Aggregation: Assessed by size exclusion chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using relevant cancer cell lines to confirm the potency of the ADC.
Conclusion
This document provides a comprehensive protocol for the conjugation of this compound to a monoclonal antibody. The success of the conjugation process relies on careful optimization of each step, from Fmoc deprotection to the final purification. Adherence to these guidelines will facilitate the reproducible production of well-characterized antibody-drug conjugates for research and therapeutic development.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cysteine-Directed Conjugation of Fmoc-MMAF-OMe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-directed conjugation is a robust and widely utilized strategy for the site-specific modification of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). This method leverages the nucleophilic nature of the thiol group on cysteine residues to react with an electrophilic partner, most commonly a maleimide, to form a stable thioether bond. This application note provides a detailed protocol for the conjugation of Fmoc-MMAF-OMe, a potent anti-tubulin agent, to a cysteine-containing protein (e.g., a monoclonal antibody).
Monomethyl auristatin F (MMAF) is a highly potent cytotoxic agent. The N-terminal amine of MMAF is often protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminal carboxyl group is protected as a methyl ester (OMe) to facilitate handling and directed chemical synthesis. The overall process involves a multi-step approach:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from this compound to expose the free amine.
-
Linker Activation: Reaction of the deprotected MMAF-OMe with a bifunctional linker containing a maleimide group.
-
Protein Reduction: Reduction of disulfide bonds in the protein to generate free cysteine thiols.
-
Conjugation: Reaction of the maleimide-activated MMAF-OMe with the reduced protein.
-
Purification and Characterization: Purification of the resulting ADC and characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Chemical Reaction Pathway
The fundamental reaction for cysteine-directed conjugation is the Michael addition of a thiol to a maleimide.[1][] This reaction is highly efficient and specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[1] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
References
Application Notes and Protocols for Fmoc Deprotection in ADC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc Deprotection in Antibody-Drug Conjugate (ADC) Linker Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in the synthesis of peptide-based and other amine-containing linkers for Antibody-Drug Conjugates (ADCs). Its widespread use stems from its base-lability, which allows for orthogonal protection strategies essential for the construction of these complex molecules.[1][2] The Fmoc deprotection step involves the removal of the Fmoc group from a primary or secondary amine, thereby enabling subsequent conjugation of the cytotoxic payload or further modification of the linker.[1][2]
The process is a two-step reaction initiated by a base. Initially, the acidic proton at the C9 position of the fluorenyl group is abstracted. This is followed by a β-elimination reaction that liberates the free amine and dibenzofulvene (DBF).[1] The DBF byproduct is subsequently scavenged by the amine base to form a stable adduct.[1] The choice of base and reaction conditions is critical, as incomplete deprotection can lead to deletion impurities, while overly harsh conditions can trigger undesirable side reactions, compromising the linker's integrity and the overall efficacy and safety of the ADC.[1]
Mechanism of Fmoc Deprotection
References
Application Note: Analytical Characterization of Fmoc-MMAF-OMe Antibody-Drug Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2][3] The critical quality attributes of an ADC, such as the drug-to-antibody ratio (DAR), drug load distribution, and aggregation, directly impact its efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing these attributes.[] This application note provides detailed protocols for the analytical characterization of an ADC prepared using Fmoc-MMAF-OMe, a precursor to the potent tubulin-inhibiting agent MMAF, by three key HPLC methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).
Monomethyl auristatin F (MMAF) is a highly potent anti-tubulin agent used as a cytotoxic payload in ADCs.[5][6] The use of a fluorenylmethyloxycarbonyl (Fmoc) protecting group in the this compound linker-payload enables specific conjugation chemistries. The analytical characterization of the resulting ADC is crucial to ensure proper drug loading and stability.
This document outlines the experimental workflows and provides detailed protocols for determining the DAR, assessing heterogeneity, and quantifying aggregates of an this compound ADC.
Key Analytical Techniques
A multi-faceted HPLC approach is necessary for the comprehensive characterization of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the drug-to-antibody ratio (DAR) and drug load distribution for cysteine-linked ADCs.[7][8] The separation is based on the hydrophobicity of the ADC species; molecules with a higher drug load are more hydrophobic and elute later.[7][9] HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC serves as an orthogonal method for DAR determination.[7][10] This technique typically involves the reduction of the ADC to separate the light and heavy chains, allowing for the resolution of drug-conjugated chains from their unconjugated counterparts.[7] RP-HPLC can also be used to analyze the intact ADC.[11]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates and fragments in biotherapeutic protein samples, including ADCs.[12][13][14] Separation is based on the hydrodynamic radius of the molecules, with larger molecules such as aggregates eluting earlier than the monomer.[13]
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of an this compound ADC.
Caption: Experimental workflow for ADC characterization.
Signaling Pathway of MMAF
MMAF, the active payload of the ADC, functions by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: MMAF mechanism of action.
HPLC Separation Principles
The three HPLC methods employed for ADC characterization rely on distinct separation principles.
Caption: HPLC separation principles for ADC analysis.
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol is designed to separate the ADC species based on their drug load.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
-
Column:
-
Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
-
Mobile Phase A:
-
1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
-
Mobile Phase B:
-
50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
-
Gradient:
-
0-100% B over 20 minutes
-
-
Flow Rate:
-
0.8 mL/min
-
-
Column Temperature:
-
25°C
-
-
Detection:
-
UV at 280 nm
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
-
2. Reversed-Phase HPLC (RP-HPLC) for Orthogonal DAR Measurement
This protocol provides an alternative method for DAR determination by analyzing the reduced ADC.
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and UV detector.
-
-
Column:
-
Agilent ZORBAX RRHD SB300-C8, 2.1 x 50 mm, 1.8 µm (or equivalent)[10]
-
-
Mobile Phase A:
-
0.1% Trifluoroacetic Acid (TFA) in Water
-
-
Mobile Phase B:
-
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient:
-
20-60% B over 15 minutes
-
-
Flow Rate:
-
0.5 mL/min
-
-
Column Temperature:
-
80°C
-
-
Detection:
-
UV at 280 nm
-
-
Sample Preparation:
-
To 50 µg of the ADC sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the relative peak areas of these species.[7]
-
3. Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is used to quantify the percentage of high molecular weight species (aggregates).
-
Instrumentation:
-
HPLC or UHPLC system with an isocratic pump, autosampler, and UV detector.
-
-
Column:
-
Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)[12]
-
-
Mobile Phase:
-
150 mM Sodium Phosphate, pH 7.0
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30°C
-
-
Detection:
-
UV at 280 nm
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aggregate and monomer. Calculate the percentage of aggregation:
-
% Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100
-
-
Data Presentation
The following tables summarize representative data obtained from the HPLC analysis of a batch of this compound ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.1 |
| DAR 2 | 8.9 | 20.3 |
| DAR 4 | 12.5 | 65.8 |
| DAR 6 | 15.1 | 8.2 |
| DAR 8 | 17.3 | 0.6 |
| Average DAR | 3.8 |
Table 2: Orthogonal DAR Analysis by RP-HPLC (Reduced ADC)
| Chain | Retention Time (min) | Peak Area (%) |
| Unconjugated Light Chain | 6.8 | 2.5 |
| Conjugated Light Chain | 8.2 | 97.5 |
| Unconjugated Heavy Chain | 10.1 | 2.8 |
| Conjugated Heavy Chain | 11.5 | 97.2 |
| Average DAR | 3.9 |
Table 3: Aggregation Analysis by SEC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 7.1 | 1.8 |
| Monomer | 8.5 | 98.2 |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analytical characterization of this compound ADCs. HIC is a reliable method for determining the DAR and drug-load distribution under native conditions.[8] RP-HPLC offers a valuable orthogonal method for DAR confirmation, while SEC is essential for monitoring aggregation, a critical quality attribute.[12][13] The combination of these techniques ensures a comprehensive understanding of the ADC's molecular properties, which is vital for process development, formulation, and quality control in the manufacturing of these complex biotherapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
Application Note: Mass Spectrometry for the Comprehensive Characterization of Fmoc-MMAF-OMe Antibody-Drug Conjugates
Abstract
This application note provides a detailed framework for the characterization of Antibody-Drug Conjugates (ADCs) utilizing a Fmoc-MMAF-OMe payload through various mass spectrometry techniques. We present protocols for native intact mass analysis, subunit analysis, and peptide mapping to determine critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug distribution, and conjugation site localization. The methodologies described herein are essential for researchers, scientists, and drug development professionals in the robust development and quality control of ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker connecting them. The efficacy and safety of an ADC are critically dependent on its structural characteristics, including the average number of drug molecules conjugated to the antibody, known as the drug-to-antibody ratio (DAR), and the specific sites of conjugation.
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a frequently utilized payload in ADCs.[1] The methyl ester form, MMAF-OMe, is a common derivative. For synthetic purposes, the N-terminus of the peptide-based payload is often protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Comprehensive characterization is required to ensure the Fmoc group is successfully removed during the manufacturing process and to fully characterize the final ADC product.
Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of ADCs.[2] Native MS allows for the analysis of the intact ADC under non-denaturing conditions, providing information on the DAR and the distribution of different drug-loaded species.[3][4] Denaturing liquid chromatography-mass spectrometry (LC-MS) of the intact or reduced ADC can also provide DAR information and insights into the light and heavy chain drug loading. For precise localization of the payload, peptide mapping analysis using LC-MS/MS is employed.
This application note details experimental protocols for a multi-level mass spectrometric analysis of an this compound ADC, providing a comprehensive workflow for its characterization.
Mechanism of Action of MMAF
The cytotoxic payload, MMAF, exerts its anti-cancer effect by disrupting microtubule dynamics within the target cell. After the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis.[5] Following trafficking to the lysosome, the linker is cleaved, releasing the active MMAF payload into the cytoplasm. MMAF then binds to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Caption: Mechanism of action of an MMAF-ADC leading to apoptosis.
Experimental Protocols
Intact Mass Analysis under Native Conditions
This protocol aims to determine the DAR distribution of the intact ADC.
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in 100 mM ammonium acetate.
-
If necessary, perform buffer exchange into a volatile ammonium acetate buffer (e.g., 100 mM, pH 7.0) using a desalting column to remove non-volatile salts.
LC-MS Parameters:
-
LC System: UPLC system
-
Column: Size-exclusion chromatography (SEC) column, e.g., ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm[4]
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate[4]
-
Flow Rate: 0.2 mL/min
-
MS System: Q-TOF mass spectrometer
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 80 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 250 °C
-
Mass Range: 2000-7000 m/z
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the mass difference between consecutive peaks to confirm it corresponds to the mass of the linker-payload.
-
Determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.) from the peak intensities in the deconvoluted spectrum.
-
Calculate the average DAR using the weighted average of the different DAR species.
Subunit Analysis under Denaturing Conditions
This protocol is for determining the drug load on the light and heavy chains of the antibody.
Sample Preparation:
-
To 20 µg of the ADC (1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
LC-MS Parameters:
-
LC System: UPLC system
-
Column: Reversed-phase column, e.g., C4, 300Å, 1.7 µm, 2.1 mm x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
MS System: Q-TOF mass spectrometer
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 500-4000 m/z
Data Analysis:
-
Deconvolute the spectra corresponding to the light chain and heavy chain chromatographic peaks.
-
Identify the masses corresponding to the unconjugated chains and the chains conjugated with one or more linker-payloads.
-
Determine the drug distribution on each chain.
Peptide Mapping for Conjugation Site Analysis
This protocol is designed to identify the specific amino acid residues where the linker-payload is attached.
Sample Preparation (Digestion):
-
Denature 50 µg of the ADC in 6 M Guanidine-HCl.
-
Reduce the disulfide bonds with 10 mM DTT at 37 °C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a suitable protease (e.g., trypsin) at a 1:20 enzyme-to-protein ratio and incubate overnight at 37 °C.
LC-MS/MS Parameters:
-
LC System: NanoUPLC system
-
Column: Reversed-phase C18 column, e.g., 75 µm x 150 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 2-40% B over 60 minutes
-
Flow Rate: 300 nL/min
-
MS System: Orbitrap or Q-TOF mass spectrometer
-
Ionization Mode: Positive ESI
-
Data Acquisition: Data-dependent acquisition (DDA) with MS1 scans followed by MS2 scans of the most abundant precursor ions.
Data Analysis:
-
Process the raw data with a suitable software to identify peptides and their modifications.
-
Search the MS/MS data against the antibody sequence, specifying the mass of the linker-payload as a variable modification on potential conjugation sites (e.g., cysteine or lysine).
-
Manually validate the spectra of modified peptides to confirm the conjugation site.
Data Presentation
Table 1: Intact Mass Analysis of this compound ADC
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000.0 | 148,000.5 | 10.2 |
| DAR2 | 149,950.0 | 149,950.8 | 35.5 |
| DAR4 | 151,900.0 | 151,901.2 | 45.3 |
| DAR6 | 153,850.0 | 153,851.9 | 8.1 |
| DAR8 | 155,800.0 | 155,802.5 | 0.9 |
| Average DAR | - | 3.9 | - |
Theoretical mass is based on a hypothetical 148 kDa mAb and a ~975 Da this compound-linker.
Table 2: Subunit Mass Analysis of Reduced this compound ADC
| Chain | Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Light Chain | LC | 23,500.0 | 23,500.2 |
| LC + 1 Drug | 24,475.0 | 24,475.4 | |
| Heavy Chain | HC | 50,500.0 | 50,500.3 |
| HC + 1 Drug | 51,475.0 | 51,475.6 | |
| HC + 2 Drugs | 52,450.0 | 52,450.9 | |
| HC + 3 Drugs | 53,425.0 | 53,425.5 |
Table 3: Peptide Mapping Summary of Conjugated Peptides
| Peptide Sequence | Modification | Precursor m/z | Charge | MS/MS Score |
| TPECPSHTSCK | This compound-linker on Cys | 987.45 | 3+ | 152 |
| VSNKGLPSSIEK | This compound-linker on Lys | 856.92 | 2+ | 128 |
Experimental Workflow Visualization
Caption: Workflow for the multi-level MS characterization of ADCs.
Conclusion
The mass spectrometry-based workflows detailed in this application note provide a robust and comprehensive approach for the characterization of this compound ADCs. By combining native MS for intact analysis, LC-MS for subunit analysis, and LC-MS/MS for peptide mapping, key quality attributes such as DAR, drug distribution, and conjugation sites can be accurately determined. These methods are crucial for ensuring the consistency, efficacy, and safety of ADC therapeutics throughout the drug development pipeline.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) of Fmoc-MMAF-OMe Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for maximizing the therapeutic window, ensuring potent cell-killing activity while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using Fmoc-MMAF-OMe, a potent anti-tubulin agent. Monomethyl auristatin F (MMAF) is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][] The C-terminal methyl ester (OMe) modification of MMAF can influence its cell permeability and overall properties.[3] The use of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the linker necessitates a deprotection step prior to conjugation with the antibody.
The following sections will detail the experimental workflow, from the initial deprotection of the this compound linker-drug to the final calculation of the DAR using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Signaling Pathway of MMAF-Induced Apoptosis
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics. Upon internalization of the ADC and release of MMAF within the target cancer cell, it binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis through the intrinsic pathway.
Experimental Workflow for DAR Calculation
The overall process for determining the DAR of an this compound ADC involves several key stages, from the preparation of the conjugate to the final analysis.
Experimental Protocols
Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the linker-drug, a prerequisite for its conjugation to the antibody.[4][5]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Cold Diethyl Ether
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the this compound conjugate in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the deprotection by RP-HPLC by taking aliquots at different time points (e.g., 0, 5, 15, 30 minutes) and quenching with a weak acid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected linker-payload by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether twice more.
-
Dry the deprotected product under vacuum.
-
Confirm the removal of the Fmoc group and assess purity using mass spectrometry and RP-HPLC.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the deprotected MMAF-OMe linker-drug to a monoclonal antibody via cysteine residues. This typically involves the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected MMAF-OMe linker-drug
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification column (e.g., size-exclusion or hydrophobic interaction)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and influence the final DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange into the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the deprotected MMAF-OMe linker-drug in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Add the dissolved linker-drug to the reduced antibody solution. A molar excess of the linker-drug over the available thiol groups is typically used.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody and unreacted linker-drug.
-
-
Purification:
-
Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated antibody, free drug, and other reaction components.
-
DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since MMAF is hydrophobic, each conjugated drug molecule increases the ADC's hydrophobicity and retention time on the HIC column.[6][7]
Instrumentation and Materials:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, Phenyl-5PW)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the purified ADC sample in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Elute the ADC species using a linear gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of each species) / Σ (% Peak Area of all species)
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.1 | 25.5 |
| DAR4 | 15.3 | 45.8 |
| DAR6 | 18.2 | 15.3 |
| DAR8 | 20.5 | 3.2 |
| Average DAR | 3.9 |
DAR Calculation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the unambiguous determination of the number of conjugated drug molecules.[8][9]
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation (optional, for reduced analysis): To analyze the light and heavy chains separately, the ADC can be reduced by incubation with a reducing agent like DTT.
-
Inject the intact or reduced ADC sample into the LC-MS system.
-
Elute the sample using a gradient of increasing organic solvent (Mobile Phase B).
-
Acquire the mass spectra in the appropriate mass range.
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks corresponding to each DAR species.
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 (Ab) | 148,000 | 9.8 |
| DAR2 | 149,890 | 26.1 |
| DAR4 | 151,780 | 46.5 |
| DAR6 | 153,670 | 14.5 |
| DAR8 | 155,560 | 3.1 |
| Average DAR | 3.9 |
Note: The mass of the MMAF-OMe linker is approximately 945 Da.
DAR Calculation by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the absorbance of the ADC at two different wavelengths. It requires that the antibody and the drug have distinct absorption maxima.[10][11][12]
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficients)
-
MMAF-OMe linker-drug (for determining extinction coefficients)
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free MMAF-OMe linker-drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax, e.g., 248 nm for auristatins).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations (based on the Beer-Lambert law, A = εcl):
A280 = (ε_Ab,280 × C_Ab) + (ε_Drug,280 × C_Drug) Aλmax = (ε_Ab,λmax × C_Ab) + (ε_Drug,λmax × C_Drug)
-
Calculate the average DAR:
Average DAR = C_Drug / C_Ab
Data Presentation:
| Species | ε at 280 nm (M⁻¹cm⁻¹) | ε at λmax (M⁻¹cm⁻¹) |
| Antibody (IgG) | 210,000 | 85,000 |
| MMAF-OMe | 1,500 | 15,900 |
| Measurement | Value |
| ADC A280 | 0.850 |
| ADC Aλmax | 0.650 |
| Calculated Average DAR | 4.1 |
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical quality attribute for the development and manufacturing of this compound antibody-drug conjugates. This document has provided detailed protocols for the preparation of such ADCs and the subsequent calculation of their DAR using three orthogonal analytical methods: HIC, LC-MS, and UV-Vis spectroscopy. Each method offers distinct advantages, from the detailed distribution of drug-loaded species provided by HIC and LC-MS to the rapid estimation of the average DAR by UV-Vis spectroscopy. The selection of the appropriate method or combination of methods will depend on the specific stage of development and the level of characterization required. By following these protocols, researchers, scientists, and drug development professionals can ensure the consistent production and reliable characterization of these promising therapeutic agents.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Site-Specific Conjugation of Fmoc-MMAF-OMe for Homogeneous Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The therapeutic window and overall efficacy of an ADC are significantly influenced by its homogeneity, particularly the drug-to-antibody ratio (DAR). Site-specific conjugation methods are at the forefront of ADC development, enabling the production of homogeneous ADCs with a precisely controlled DAR, leading to improved pharmacokinetics and a better safety profile compared to traditional stochastic conjugation methods.[1]
Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[2] Its use as an ADC payload has shown significant promise in preclinical and clinical studies. Fmoc-MMAF-OMe is a derivative of MMAF where the terminal amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group allows for specific chemical manipulations during the synthesis of the drug-linker complex. The subsequent deprotection of the Fmoc group is a critical step to enable the final conjugation to the antibody.
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of this compound to monoclonal antibodies, focusing on the generation of homogeneous ADCs. The protocols described herein are primarily centered around cysteine-engineered antibodies (e.g., THIOMAB™ technology) but can be adapted for other site-specific conjugation strategies.
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-Based ADCs
| Cell Line | Compound | IC50 (nM) | Target Antigen | Reference |
| MDAMB435/5T4 | MMAF-OMe | 0.056 | 5T4 | [3] |
| MDAMB361DYT2 | MMAF-OMe | 0.166 | Not Specified | [3] |
| MDAMB468 | MMAF-OMe | 0.183 | Not Specified | [3] |
| Raji (5T4-) | MMAF-OMe | 0.449 | 5T4 | [3] |
| SK-BR-3 (HER2-positive) | THIOMAB™-MMAE ADC (DAR ~2) | 0.14 | HER2 | [3] |
| HCC-1954 (HER2-positive) | THIOMAB™-MMAE ADC (DAR ~2) | 0.31 | HER2 | [3] |
| MCF-7 (HER2-negative) | THIOMAB™-MMAE ADC (DAR ~2) | >100 | HER2 | [3] |
Note: Data for THIOMAB™-MMAE ADC is included to provide a reference for the potency of auristatin-based ADCs.
Table 2: Pharmacokinetic Parameters of Site-Specific MMAF-ADCs in Rats
| ADC Formulation | Conjugation Site | DAR | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |
| Homogeneous ADC (BTG-coupled) | Engineered Glutamine | 4 | Not specified, but lower than heterogeneous ADC | Not specified, but longer than heterogeneous ADC | [4] |
| Heterogeneous ADC (ADCETRIS®) | Native Cysteines | ~3-4 | 18 mg/kg MTD study suggests higher clearance | Not specified | [4] |
Note: Direct comparative pharmacokinetic data for various site-specific this compound ADCs is limited. The data presented here illustrates the improved pharmacokinetic profile of a homogeneously conjugated ADC compared to a heterogeneous one.
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound Linker
This protocol describes the removal of the Fmoc protecting group from an this compound derivative that has been pre-functionalized with a maleimide linker.
Materials:
-
Fmoc-maleimide-linker-MMAF-OMe conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the Fmoc-maleimide-linker-MMAF-OMe conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the progress of the deprotection by RP-HPLC. Observe the disappearance of the starting material peak and the appearance of the deprotected product peak.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected maleimide-linker-MMAF-OMe by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the precipitate with cold diethyl ether twice more to remove residual piperidine and other impurities.
-
Dry the deprotected product under vacuum.
-
Characterize the final product by mass spectrometry to confirm the complete removal of the Fmoc group (a mass decrease of 222.2 Da) and by RP-HPLC to assess purity.
Protocol 2: Site-Specific Conjugation to an Engineered Cysteine (THIOMAB™)
This protocol outlines the conjugation of the deprotected and maleimide-activated MMAF-OMe to a cysteine-engineered monoclonal antibody (THIOMAB™).
Materials:
-
Deprotected maleimide-linker-MMAF-OMe
-
THIOMAB™ antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Conjugation Buffer (e.g., phosphate buffer with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Prepare the THIOMAB™ antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the engineered cysteine residues. The exact molar excess may need optimization depending on the specific antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Allow the reduced antibody solution to cool to room temperature.
-
Dissolve the deprotected maleimide-linker-MMAF-OMe in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the Conjugation Buffer.
-
Add the maleimide-linker-MMAF-OMe solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-linker-MMAF-OMe.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove excess drug-linker and other small molecules.
-
Alternatively, HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.
-
-
Characterization:
-
Determine the average DAR and homogeneity of the ADC using HIC-UV/Vis or mass spectrometry.[5]
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using SDS-PAGE and mass spectrometry.
-
Visualizations
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to improve the solubility of Fmoc-MMAF-OMe in aqueous buffers.
Welcome to the technical support center for handling Fmoc-MMAF-OMe. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this hydrophobic molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with very poor solubility in aqueous solutions.[1] It is highly soluble in organic solvents. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2][] It is reported to be soluble in DMSO at concentrations as high as 200 mg/mL.[2] Always use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1][2]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS)?
A2: This is a common issue known as "crashing out" and occurs because you have exceeded the solubility limit of this compound in the final solvent mixture. The high hydrophobicity of the molecule, particularly due to the Fmoc protecting group, causes it to aggregate and precipitate when the percentage of the organic co-solvent (DMSO) becomes too low.[4][5] To prevent this, it is critical to add the concentrated DMSO stock solution to the aqueous buffer slowly and with vigorous mixing.[4]
Q3: What are the primary strategies to improve the solubility of this compound in my final aqueous working solution?
A3: Several strategies can be employed to enhance the aqueous solubility of hydrophobic molecules like this compound. These include:
-
Using Organic Co-solvents : Maintaining a certain percentage of an organic solvent like DMSO or ethanol in the final solution can help keep the compound dissolved.[6][7]
-
Adjusting pH : The charge of the molecule can significantly affect its solubility.[6] Since the core molecule, MMAF, has a C-terminal phenylalanine with a carboxylic acid group, adjusting the pH of the buffer away from the molecule's isoelectric point (pI) can increase solubility.[8][9] For an acidic group, increasing the pH (e.g., to pH 7.4 or higher) will deprotonate it, increasing its negative charge and potentially its aqueous solubility.
-
Employing Excipients : Adding solubilizing agents to the buffer can significantly improve solubility.[10][11] Common excipients include surfactants (e.g., Polysorbate 80/Tween 80) which form micelles to encapsulate hydrophobic compounds, and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which form inclusion complexes.[12][13]
Q4: Can I use sonication or heat to help dissolve my this compound?
A4: Yes, physical methods can aid dissolution. Brief sonication in a water bath can help break up aggregates and improve dissolution.[7][14] Gentle warming (e.g., to 37°C) can also increase solubility, but this should be done with caution to avoid potential degradation of the compound.[1][7] These methods are typically used to help dissolve the compound in the initial solvent or to aid in re-dissolving minor precipitation.
Troubleshooting Guide: Enhancing Aqueous Solubility
If you encounter precipitation or poor solubility when preparing your this compound working solution, consult the following table for potential solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution | The compound's solubility limit in the final aqueous buffer has been exceeded. | 1. Decrease Final Concentration : Your target concentration may be too high for the chosen buffer system. 2. Increase Co-solvent Percentage : Increase the amount of DMSO in the final solution. Note that many cell-based assays have a tolerance limit for DMSO (typically <1%).[6] 3. Change Order of Addition : Add the concentrated DMSO stock solution to the aqueous buffer slowly and drop-wise while vortexing to prevent localized high concentrations.[4] |
| Cloudy or hazy solution | The compound is not fully dissolved or is forming fine aggregates. | 1. Sonication : Place the solution in a bath sonicator for 5-15 minutes.[14] 2. Gentle Warming : Warm the solution briefly at a temperature like 37°C.[1] 3. Centrifugation : Spin down the solution at high speed (e.g., >10,000 x g) and use the clear supernatant, but be aware this will lower the effective concentration.[6][14] |
| Persistent solubility issues | The inherent hydrophobicity of the molecule is too high for a simple buffer system. | 1. pH Adjustment : Test a range of buffer pHs. For this compound, try buffers with a pH > 7.4 to ionize the C-terminal carboxyl group. 2. Add Surfactants : Incorporate a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 into your buffer (e.g., 0.01% - 0.1%).[12][15] 3. Add Cyclodextrins : Use a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the buffer to form an inclusion complex with the hydrophobic parts of the molecule.[12][13] |
Summary of Solubilization Methods
| Method | Principle of Action | Examples | Pros | Cons |
| Organic Co-solvents | Reduces the overall polarity of the solvent system, allowing for better solvation of hydrophobic molecules.[12] | DMSO, Ethanol, Acetonitrile, DMF | Simple and effective for creating stock solutions. | May not be compatible with all downstream biological assays, especially at higher concentrations.[6] |
| pH Adjustment | Increases the net charge on the molecule by moving the pH away from its isoelectric point (pI), enhancing interaction with water.[8] | Using basic buffers (e.g., Tris pH 8.0) or acidic buffers. | Can be highly effective if the molecule has ionizable groups. | May affect protein stability or cellular function in biological assays. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous solvent.[12] | Polysorbate 80 (Tween 80), Polysorbate 20, Sodium Lauryl Sulfate (SLS) | Effective at low concentrations. | Can interfere with some biological assays or cause cell lysis at higher concentrations. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with hydrophobic molecules.[12][13] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally well-tolerated in biological systems. Can significantly enhance solubility. | May alter the effective free concentration of the drug. |
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key strategies for enhancing this compound solubility.
Experimental Protocols
Protocol: Small-Scale Solubility Screening
This protocol outlines a method to empirically determine the optimal conditions for solubilizing this compound in your desired aqueous buffer. Always start with a small amount of the compound for testing.[14]
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Your primary aqueous buffer (e.g., PBS, pH 7.4)
-
Test Buffers/Additives:
-
Tris buffer, pH 8.5
-
10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your primary buffer
-
1% (v/v) Polysorbate 80 (Tween 80) in your primary buffer
-
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Carefully weigh a small amount (e.g., 1 mg) of the powder into a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution (for MW 968.23 g/mol , add ~103 µL DMSO per 1 mg). d. Vortex thoroughly until the solid is completely dissolved. If needed, sonicate for 5-10 minutes.[1][14] The solution should be perfectly clear. This is your Stock A .
-
Prepare Test Buffers: a. Aliquot 495 µL of your primary aqueous buffer into four separate labeled microcentrifuge tubes (Tubes 1-4). b. Tube 1 : No additions (Control). c. Tube 2 (pH Adjustment) : Use 495 µL of Tris buffer, pH 8.5 instead of your primary buffer. d. Tube 3 (Cyclodextrin) : Use 495 µL of the 10% HP-β-CD buffer. e. Tube 4 (Surfactant) : Use 495 µL of the 1% Polysorbate 80 buffer.
-
Perform the Dilution Test: a. To each of the four tubes, add 5 µL of Stock A . This will result in a final concentration of 100 µM with 1% DMSO. b. Immediately after adding the stock solution, vortex each tube vigorously for 30 seconds. c. Visually inspect each tube for signs of precipitation (cloudiness, haze, or visible particles) against a dark background. d. Let the tubes sit at room temperature for 30 minutes and inspect again. e. Centrifuge the tubes at >10,000 x g for 5 minutes to see if any precipitate pellets at the bottom.[14]
Interpretation:
-
Clear Solution (Tube 1) : If the control buffer is clear, your compound is soluble at this concentration with 1% DMSO, and no further additives may be needed.
-
Precipitation in Tube 1, Clear in Others : If the control shows precipitation but other tubes are clear, it indicates that pH adjustment, cyclodextrins, or surfactants are effective at improving solubility.
-
All Tubes Show Precipitation : If all solutions show precipitation, the 100 µM concentration is likely too high for any of these conditions. Repeat the protocol aiming for a lower final concentration (e.g., by adding 1 µL of stock to 499 µL of buffer for a 20 µM final concentration).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. senpharma.vn [senpharma.vn]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. pharmtech.com [pharmtech.com]
Best practices for handling and storing Fmoc-MMAF-OMe.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Fmoc-MMAF-OMe, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent anticancer agent and a tubulin polymerization inhibitor that is protected by an Fmoc (fluorenylmethyloxycarbonyl) group.[1][2][] The active component, MMAF, is a synthetic analog of dolastatin 10.[4] MMAF functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis (programmed cell death).[4][5] The Fmoc protecting group is typically removed during the synthesis of antibody-drug conjugates (ADCs).[6]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and potency of this compound. The recommended storage conditions are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure maximal solubility.[1][7] For dissolution, sonication or gentle heating (to 37°C) can be applied to ensure the compound dissolves completely.[8][9] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1]
Q4: Is this compound stable in solution?
This compound is unstable in solution, and it is highly recommended to use freshly prepared solutions for experiments.[7][9] If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | --- |
| 4°C | 2 years | --- | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound and MMAF-OMe in DMSO
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 200 mg/mL (206.56 mM) | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO.[1] |
| MMAF-OMe | DMSO | ≥ 100 mg/mL (134.05 mM) | Use newly opened, hygroscopic DMSO.[7] |
| MMAF-OMe | DMSO | 99 mg/mL (132.71 mM) | Sonication is recommended.[8] |
Experimental Protocols & Troubleshooting
General Workflow for Antibody-Drug Conjugate (ADC) Preparation
The following diagram illustrates a general workflow for the preparation of an antibody-drug conjugate using this compound.
Caption: General workflow for ADC preparation with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility/Precipitation | Poor quality or wet DMSO. | Use newly opened, anhydrous DMSO.[1][7] Warm the solution to 37°C and/or sonicate to aid dissolution.[8][9] |
| Compound has degraded. | Use a fresh vial of this compound. Ensure proper storage conditions have been maintained. | |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time. |
| Incomplete deprotection of Fmoc group. | Ensure complete removal of the Fmoc group before conjugation. Monitor the deprotection reaction by HPLC. | |
| Hydrolysis of the maleimide linker. | Prepare the maleimide-functionalized payload immediately before conjugation. Maintain a slightly acidic to neutral pH during conjugation. | |
| ADC Aggregation | Hydrophobicity of the payload. | Mc-MMAF is known to be very hydrophobic, which can cause aggregation.[10] Consider using a hydrophilicity-enhancing linker or optimizing the conjugation conditions (e.g., buffer composition, temperature). Use size exclusion chromatography (SEC) to assess and purify the ADC.[10] |
| High DAR. | Aim for a lower, more controlled DAR. A target DAR of 4 is common.[10] | |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid degradation from repeated temperature changes.[1] |
| Instability of the compound in solution. | Prepare working solutions fresh for each experiment.[7][9] |
Mandatory Visualizations
Mechanism of Action: Tubulin Polymerization Inhibition
The active form, MMAF, exerts its cytotoxic effect by disrupting microtubule dynamics within the cell.
Caption: Mechanism of action of MMAF as a tubulin polymerization inhibitor.
Safety and Handling Precautions
This compound and its active form, MMAF, are potent cytotoxic compounds and must be handled with extreme caution.[5]
-
Engineering Controls: All handling of the powdered form should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to prevent inhalation.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][12]
-
Spill and Waste Management: In case of a spill, follow established laboratory protocols for cleaning up cytotoxic agents.[5] All contaminated waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][12]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMAF-OMe | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. medkoo.com [medkoo.com]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Fmoc-MMAF-OMe
Welcome to the technical support center for troubleshooting the conjugation of Fmoc-MMAF-OMe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using this potent cytotoxic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your conjugation strategy and achieve higher yields of your target ADC.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency with this compound can manifest as a low drug-to-antibody ratio (DAR), high levels of unconjugated antibody, or significant product loss during purification. The following question-and-answer guide addresses common issues, their potential causes, and actionable solutions.
Question 1: My final drug-to-antibody ratio (DAR) is consistently lower than expected. What are the primary causes?
Low DAR is a common issue that can stem from several stages of the conjugation process, starting from the initial deprotection of this compound to the final conjugation reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Fmoc Deprotection | The N-terminal Fmoc protecting group on MMAF-OMe must be completely removed to expose the amine group for conjugation. Incomplete deprotection will directly lead to a lower concentration of active payload available for reaction. |
| Solution: | |
| - Optimize Deprotection Conditions: Ensure you are using a fresh solution of 20-50% piperidine in a suitable solvent like dimethylformamide (DMF). Extend the deprotection time or perform a second deprotection step if you suspect incomplete removal. | |
| - Monitor Deprotection: Use analytical techniques like RP-HPLC to monitor the disappearance of the this compound peak and the appearance of the deprotected MMAF-OMe peak. The dibenzofulvene-piperidine adduct, a byproduct of deprotection, can also be monitored by UV spectroscopy at around 301 nm. | |
| Degradation of Deprotected MMAF-OMe | The free amine of MMAF-OMe is unstable in solution and should be used immediately after deprotection. Delays between deprotection and conjugation can lead to significant degradation of the payload, reducing the effective concentration available for conjugation. |
| Solution: | |
| - Minimize Time Between Steps: Plan your workflow to ensure that the conjugation reaction is initiated as soon as the deprotected MMAF-OMe is purified and ready. | |
| - Maintain Low Temperature: Perform the deprotection and subsequent workup steps at a low temperature (e.g., on ice) to minimize degradation. | |
| Inefficient Purification of Deprotected MMAF-OMe | Residual piperidine or its byproducts from the deprotection step can interfere with the subsequent conjugation reaction. Piperidine is a nucleophile that can react with maleimide linkers, reducing the amount of linker available for conjugation to the antibody. |
| Solution: | |
| - Thorough Purification: After deprotection, ensure the complete removal of piperidine. This can be achieved by precipitating the deprotected MMAF-OMe in a non-polar solvent like cold diethyl ether, followed by washing and drying under vacuum. Alternatively, a rapid desalting or purification step can be employed. | |
| Suboptimal Conjugation Reaction Conditions | The efficiency of the conjugation reaction itself is highly dependent on several parameters. |
| Solution: | |
| - Optimize pH: The pH of the conjugation buffer is critical. For thiol-maleimide conjugations, a pH range of 6.5-7.5 is generally optimal to ensure the reactivity of the thiol groups on the antibody while minimizing hydrolysis of the maleimide linker. | |
| - Control Temperature and Time: While antibody reduction is often performed at 37°C, the subsequent conjugation is typically carried out at room temperature or on ice for 2-3 hours. Monitor the reaction progress over time to determine the optimal duration. | |
| - Molar Excess of Payload: Use a sufficient molar excess of the deprotected MMAF-OMe to drive the reaction to completion. However, an excessive amount can lead to aggregation, so this needs to be optimized for your specific antibody. | |
| Antibody-Related Issues | The state of your antibody is crucial for successful conjugation. |
| Solution: | |
| - Ensure Complete Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for reaction. Ensure your reducing agent (e.g., TCEP, DTT) is active and used at the correct molar excess. | |
| - Check Antibody Integrity: Aggregated or degraded antibody will have reduced reactivity. Confirm the integrity and concentration of your antibody using methods like size-exclusion chromatography (SEC) and UV-Vis spectroscopy. |
Question 2: I am observing a significant amount of aggregation in my final ADC product. What could be the cause and how can I mitigate it?
Aggregation is a common problem in ADC development, particularly when dealing with hydrophobic payloads like MMAF.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| High Payload Hydrophobicity | MMAF is a hydrophobic molecule, and conjugating it to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation. |
| Solution: | |
| - Optimize DAR: Aim for a lower, more homogeneous DAR. Higher DARs increase the likelihood of aggregation. | |
| - Use Hydrophilic Linkers: Incorporating polyethylene glycol (PEG) spacers in your linker can help to increase the hydrophilicity of the payload-linker complex and reduce aggregation. | |
| Unfavorable Buffer Conditions | The pH and ionic strength of the conjugation and purification buffers can influence antibody stability and aggregation. |
| Solution: | |
| - Buffer Optimization: Screen different buffer systems and pH values to find the optimal conditions for your specific antibody. Avoid the isoelectric point of your antibody, as this is where it is least soluble. | |
| Presence of Organic Co-solvents | While organic co-solvents like DMSO are often necessary to dissolve the hydrophobic payload, high concentrations can denature the antibody and promote aggregation. |
| Solution: | |
| - Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic co-solvent that still allows for complete dissolution of the payload. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for removing the Fmoc group from this compound?
The standard method for Fmoc deprotection is treatment with a 20-50% solution of piperidine in an anhydrous polar aprotic solvent such as DMF. The reaction is typically carried out at room temperature and is usually complete within 30 minutes.
Q2: How can I monitor the completion of the Fmoc deprotection reaction?
The progress of the deprotection can be monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). You should observe the disappearance of the peak corresponding to this compound and the appearance of a new, more polar peak corresponding to the deprotected MMAF-OMe. Additionally, the formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy, as it has a characteristic absorbance maximum around 301 nm.
Q3: How stable is the deprotected MMAF-OMe?
The free amine form of MMAF-OMe is known to be unstable in solution. It is highly recommended to use the deprotected payload immediately after purification to avoid degradation and ensure high conjugation efficiency. Storage of the deprotected MMAF-OMe in solution for extended periods is not advised.
Q4: What are the best practices for purifying the deprotected MMAF-OMe before conjugation?
Complete removal of piperidine and its byproducts is crucial. A common method is to precipitate the deprotected MMAF-OMe by adding the reaction mixture to a large volume of cold diethyl ether. The precipitate can then be collected by centrifugation, washed with more cold ether, and dried under vacuum. This method is effective but care must be taken to handle the unstable product quickly.
Q5: What analytical techniques are recommended for characterizing the final ADC?
A combination of analytical techniques is recommended to fully characterize your ADC:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
-
Size-Exclusion Chromatography (SEC): To quantify the amount of aggregation in the final product.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and to identify any potential side products or degradation products.
-
UV-Vis Spectroscopy: To determine the protein concentration and, in some cases, to estimate the average DAR if the payload has a distinct UV absorbance.
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Cold Diethyl Ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve this compound in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Precipitate the deprotected MMAF-OMe by adding the concentrated residue to a large volume of cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the deprotected product under vacuum.
-
Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group and by RP-HPLC to assess purity.
Protocol 2: Cysteine-Based Conjugation of Deprotected MMAF-OMe to an Antibody
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).
-
Deprotected MMAF-OMe (from Protocol 1) dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation Buffer: e.g., PBS, pH 7.2.
-
Quenching reagent: N-acetylcysteine solution.
-
Purification system: e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody.
-
Technical Support Center: Strategies to Prevent Aggregation of Fmoc-MMAF-OMe ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-MMAF-OMe linker-payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC experiments?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate. Key contributing factors include:
-
Payload Hydrophobicity : Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent.[1] While MMAF itself is more hydrophilic than its counterpart MMAE due to a charged C-terminal phenylalanine, the this compound derivative has this carboxyl group protected as a methyl ester (OMe) and the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2][3][4] These modifications increase the overall hydrophobicity of the payload, which can lead to self-association of ADC molecules to minimize exposure to the aqueous environment.[5][6]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[7][8] ADCs with a high drug load can have altered physical stability.[9]
-
Conjugation Process Stress : The conditions for conjugation, including the use of organic co-solvents to dissolve the hydrophobic this compound, can induce conformational stress on the antibody, potentially exposing hydrophobic regions that are normally buried.[5][6] Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can also promote aggregation.[5]
-
Suboptimal Formulation : An inappropriate buffer system (pH, ionic strength) can fail to stabilize the ADC. If the pH of the formulation is near the antibody's isoelectric point, the net charge of the molecule is zero, which can reduce solubility and promote aggregation.[5]
-
Storage and Handling : ADCs are sensitive to physical stress. Exposure to thermal stress, agitation during transportation, and even light can degrade the ADC and induce aggregation.[6]
Q2: How does the Fmoc protecting group on MMAF-OMe contribute to aggregation?
A2: The fluorenylmethyloxycarbonyl (Fmoc) group is a large, hydrophobic chemical moiety used to protect the amino group of MMAF-OMe during synthesis and conjugation.[10] Its significant hydrophobicity contributes to the overall non-polar character of the linker-payload, which in turn increases the propensity for ADC aggregation.[5][6] During the conjugation process, the presence of the Fmoc group on multiple payload molecules attached to the antibody can create hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.
Q3: What is the role of the methyl ester (OMe) in the aggregation of these ADCs?
A3: The methyl ester (OMe) on the C-terminal phenylalanine of MMAF neutralizes the negative charge of the carboxylic acid that is present in the parent MMAF molecule.[2][4] This charge neutralization increases the hydrophobicity of the payload, which can contribute to a higher aggregation tendency of the resulting ADC.[9] While esters can be susceptible to cleavage by esterases, their primary impact in the context of this compound ADC aggregation is the increase in hydrophobicity.[11]
Q4: How can I detect and quantify this compound ADC aggregation in my sample?
A4: A variety of analytical techniques should be used to detect and quantify ADC aggregates. It is recommended to use orthogonal methods for a comprehensive assessment.[12]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies the percentage of high molecular weight species (aggregates), monomers, and fragments.[13] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector. | Determines the absolute molar mass of eluting species, providing definitive identification of monomers, dimers, and higher-order aggregates.[13] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Provides a rapid assessment of the overall aggregation state and polydispersity of the sample. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can resolve ADC species with different DARs and can be used to assess changes in hydrophobicity that may correlate with aggregation.[13] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased aggregation after conjugation reaction | High local concentration of reactants; suboptimal buffer conditions. | - Control the rate of addition of the linker-payload. - Optimize the pH and ionic strength of the conjugation buffer.[5] - Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular interactions.[5][14] |
| Precipitation during purification or buffer exchange | Poor solubility of the ADC in the new buffer. | - Screen a panel of formulation buffers with varying pH and excipients to identify optimal conditions for stability. - Perform buffer exchange gradually, for example, using dialysis or tangential flow filtration. |
| Rising aggregation during storage | Inadequate formulation; inappropriate storage conditions. | - Add stabilizing excipients such as polysorbates (e.g., Tween-20, Tween-80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to the formulation. - Store the ADC at the recommended temperature and protect it from light and agitation.[6] |
| Inconsistent aggregation levels between batches | Variability in raw materials or process parameters. | - Ensure consistent quality of the antibody and linker-payload. - Tightly control conjugation reaction parameters (temperature, pH, reaction time). |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments in an this compound ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Data Acquisition: Inject a defined volume of the prepared sample (e.g., 50 µL) onto the SEC column. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to HMW species, the monomer, and LMW fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of the this compound ADC, which can be an indicator of aggregation propensity.
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A (high salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (low salt): 50 mM sodium phosphate, pH 7.0
-
This compound ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Acquisition: Inject the sample onto the equilibrated column. Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. A longer retention time indicates a more hydrophobic species. This can be used to compare different batches or formulations.[13]
Visualizing Workflows and Concepts
Caption: Key factors leading to the aggregation of this compound ADCs.
Caption: A workflow for preventing aggregation during ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. benchchem.com [benchchem.com]
- 14. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
Fmoc-MMAF-OMe stability issues in different solvent systems.
Welcome to the technical support center for Fmoc-MMAF-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various solvent systems.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of activity or inconsistent results | Degradation of this compound in solution. | 1. Prepare solutions fresh: this compound and related auristatin derivatives are known to be unstable in solution. It is highly recommended to prepare solutions immediately before use. 2. Solvent selection: Use high-purity, anhydrous solvents. For stock solutions, anhydrous DMSO is recommended. Avoid basic conditions. 3. Storage of stock solutions: If a stock solution must be prepared in advance, aliquot it into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer | This compound is hydrophobic and has low solubility in aqueous solutions. | 1. Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as high as your experimental system tolerates, as this will help maintain solubility. 2. Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly and with constant mixing (e.g., vortexing or stirring). This prevents localized high concentrations that can lead to precipitation. 3. Use of co-solvents: Consider the use of co-solvents such as PEG300, Tween-80, or SBE-β-CD in your final formulation to improve solubility.[2] |
| Discrepancies in concentration determined by UV-Vis spectroscopy | Presence of degradation products that may interfere with the absorbance measurement of the intact compound. | 1. Use a stability-indicating method: Rely on a stability-indicating analytical method like HPLC to accurately quantify the concentration of intact this compound. 2. Monitor for degradation peaks: In your HPLC analysis, look for the appearance of new peaks or a decrease in the area of the main peak over time, which can indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most well-documented degradation pathway for this compound is the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This deprotection is typically base-catalyzed and can occur in the presence of primary and secondary amines. The reaction proceeds via a β-elimination mechanism. Additionally, like other peptide-based molecules, it may be susceptible to enzymatic degradation in biological matrices such as plasma.
Q2: Which solvents should be avoided when working with this compound?
A2: Avoid solvents that are basic or contain nucleophilic amines, as these can induce the deprotection of the Fmoc group. For example, piperidine in DMF is a common reagent system used for Fmoc removal in peptide synthesis and should be avoided during routine handling. While DMSO is a recommended solvent for stock solutions, the use of "wet" or hygroscopic DMSO should be avoided as the presence of water can potentially lead to hydrolysis over extended periods.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid (Powder): Store at -20°C for long-term stability.
-
Stock Solutions (in anhydrous DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). This technique can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | High-purity, anhydrous DMSO is recommended. |
| MMAF-OMe | DMSO | ≥ 100 mg/mL | Sonication may be required.[2] |
| MMAF-OMe | 10% DMSO in Saline with co-solvents | ≥ 2.5 mg/mL | Formulations with PEG300, Tween-80, or SBE-β-CD can enhance solubility.[2] |
Table 2: Recommended Storage of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months[1] |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month[1] |
| Working Solution | Aqueous Buffer | N/A | Prepare fresh and use immediately. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -80°C or -20°C.
Protocol 2: Stability Assessment of this compound by RP-HPLC
-
Instrumentation and Columns:
-
RP-HPLC system with a UV detector (e.g., Diode Array Detector)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Procedure: a. Prepare a solution of this compound in the solvent system to be tested (e.g., DMSO, DMF, or an aqueous buffer containing a known percentage of an organic co-solvent). b. At specified time points (e.g., 0, 1, 4, 8, 24 hours) and under defined storage conditions (e.g., room temperature, 4°C), take an aliquot of the solution. c. If necessary, quench any ongoing degradation by diluting the aliquot in a large volume of the initial mobile phase. d. Inject the sample onto the HPLC system. e. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound. f. Calculate the percentage of remaining intact this compound at each time point relative to the initial time point (t=0).
Mandatory Visualizations
References
Technical Support Center: Post-Conjugation Purification of Fmoc-MMAF-OMe Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-MMAF-OMe and similar antibody-drug conjugates (ADCs). The following sections address common issues related to the removal of unreacted drug-linker post-conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound after conjugation to an antibody?
A1: The primary methods for purifying antibody-drug conjugates (ADCs) from small molecule impurities like unreacted this compound leverage the significant size difference between the large ADC (typically ~150 kDa) and the small drug-linker molecule. The most widely used techniques include Tangential Flow Filtration (TFF)[1][2], Size Exclusion Chromatography (SEC)[3][4], and Dialysis[5][6]. For analytical purposes and smaller-scale purifications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed[7].
Q2: How do I choose the most appropriate purification method for my experiment?
A2: The choice of purification method depends on several factors, including the scale of your experiment, the required purity, and the available equipment.
-
Tangential Flow Filtration (TFF): Ideal for larger-scale manufacturing and process development due to its scalability and efficiency in buffer exchange and removal of small molecules. It is often used in commercial ADC production[1].
-
Size Exclusion Chromatography (SEC): A high-resolution method suitable for both preparative purification and analytical characterization to separate molecules based on size[8][9]. It is effective at removing aggregates as well as small molecule impurities[10].
-
Dialysis: A simple and cost-effective method for buffer exchange and removing small molecules, well-suited for laboratory-scale preparations[5][11]. However, it can be a slower process compared to TFF and SEC[6].
-
Reversed-Phase HPLC (RP-HPLC): Primarily an analytical technique to assess purity and drug-to-antibody ratio (DAR)[12][13]. While it can be used for purification, it may lead to denaturation of the antibody due to the use of organic solvents and is less common for large-scale purification of intact ADCs[14].
Q3: I'm observing aggregation of my ADC after conjugation with the hydrophobic this compound. What can I do?
A3: Aggregation is a common issue when working with hydrophobic drug-linkers[10]. Here are some troubleshooting strategies:
-
Optimize Conjugation Conditions:
-
Co-solvent Concentration: Ensure the concentration of any organic co-solvent (like DMSO or DMAc) used to dissolve the this compound is optimized. Too high a concentration can promote antibody denaturation and aggregation.
-
Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Consider targeting a lower average DAR if aggregation is a persistent issue[10].
-
-
Formulation Screening: Perform a formulation screen to identify optimal buffer conditions (pH, ionic strength) and the addition of stabilizing excipients (e.g., polysorbate 20, sucrose) to improve the stability of the ADC[10].
-
Purification Strategy: Utilize purification techniques that can also remove aggregates, such as Size Exclusion Chromatography (SEC)[10]. Hydrophobic Interaction Chromatography (HIC) is another powerful technique for separating ADC species with different DARs and removing highly aggregated species[10][15].
Troubleshooting Guides
Issue 1: Low Recovery of ADC After Purification
| Possible Cause | Troubleshooting Step |
| Non-specific binding to purification media | For SEC, ensure the column matrix is inert and exhibits minimal non-specific interactions. For TFF and dialysis, use low-protein-binding membranes[11]. Consider adding a small amount of a non-ionic surfactant to the buffers. |
| Aggregation and precipitation | Mc-MMAF is known to be very hydrophobic and can cause aggregation. If you observe precipitates, these will be removed during purification, leading to lower recovery. To mitigate this, consider optimizing the conjugation reaction to minimize aggregation. SEC can be used to assess the extent of aggregation[16]. |
| Overly harsh elution conditions (Chromatography) | If using chromatography, optimize the elution buffer to ensure the ADC is efficiently recovered without causing denaturation or precipitation. |
| Incorrect membrane molecular weight cut-off (MWCO) (TFF/Dialysis) | Ensure the MWCO of the membrane is appropriate to retain the ADC (~150 kDa) while allowing the small this compound to pass through. A general rule is to select a membrane with an MWCO that is 3 to 5 times smaller than the molecular weight of the molecule to be retained[11]. |
Issue 2: Incomplete Removal of Unreacted this compound
| Possible Cause | Troubleshooting Step |
| Insufficient buffer exchange (TFF/Dialysis) | In TFF, increase the number of diavolumes during the diafiltration step[1]. For dialysis, increase the volume of the dialysis buffer and perform multiple buffer changes to maintain a high concentration gradient[6]. |
| Poor resolution (SEC) | Optimize the SEC method by adjusting the flow rate, mobile phase composition, and column length to improve the separation between the ADC and the small molecule. |
| Secondary interactions | Unreacted drug-linker may be interacting with the ADC or the purification matrix. Consider adding organic modifiers to the mobile phase in SEC if compatible with ADC stability, or adjusting buffer pH and ionic strength. |
Experimental Protocols & Methodologies
Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentrating the ADC solution, while simultaneously removing small molecule impurities.
Methodology:
-
System Preparation: Sanitize and equilibrate the TFF system with the diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Concentration (Optional): Concentrate the post-conjugation reaction mixture to a target concentration, typically 25-30 g/L[1].
-
Diafiltration: Perform constant-volume diafiltration by adding diafiltration buffer at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is typically recommended for efficient removal of small molecules.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
Workflow for TFF Purification
Caption: Tangential Flow Filtration Workflow.
Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The larger ADC will elute first, while the smaller, unreacted this compound will be retained longer in the pores of the chromatography resin.
Methodology:
-
Column and System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved[10].
-
Sample Preparation: Filter the post-conjugation reaction mixture through a low-protein-binding 0.22 µm filter[10].
-
Injection: Inject the filtered sample onto the SEC column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min)[10].
-
Fraction Collection: Collect the fractions corresponding to the ADC monomer peak, which will elute first. The unreacted drug-linker will elute in later fractions.
-
Analysis: Analyze the collected fractions by UV spectrophotometry (at 280 nm for the antibody and a wavelength appropriate for the drug-linker) to confirm purity.
Workflow for SEC Purification
Caption: Size Exclusion Chromatography Workflow.
Purification by Dialysis
Dialysis involves the use of a semi-permeable membrane to separate the large ADC from the small, unreacted drug-linker based on differential diffusion rates across the membrane.
Methodology:
-
Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa, to retain the ADC. Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with deionized water to remove preservatives[11].
-
Sample Loading: Load the post-conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis device in a large volume of dialysis buffer (e.g., at least 100 times the sample volume)[6]. Stir the buffer gently to maintain the concentration gradient.
-
Buffer Changes: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted small molecules. A typical schedule might be 2-4 hours for the first change, 2-4 hours for the second, and overnight for the final change[17].
-
Sample Recovery: Carefully remove the purified ADC solution from the dialysis device.
Logical Diagram for Dialysis Purification
Caption: Principle of Dialysis Purification.
Data Summary
The efficiency of each purification method can be compared based on several key parameters. The following table provides a general comparison. Actual results will vary depending on the specific experimental conditions.
| Purification Method | Typical Recovery | Purity (Free Drug Removal) | Scalability | Processing Time |
| Tangential Flow Filtration (TFF) | > 95% | > 99.5% | High | Fast (Hours) |
| Size Exclusion Chromatography (SEC) | 80 - 95% | > 99% | Low to Medium | Medium (Hours) |
| Dialysis | > 90% | > 98% | Low | Slow (Days) |
| Reversed-Phase HPLC (RP-HPLC) | Variable (lower for preparative) | > 99% | Very Low (Analytical) | Fast (Minutes to Hours) |
References
- 1. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 2. adcreview.com [adcreview.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
- 13. molnar-institute.com [molnar-institute.com]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. creative-biostructure.com [creative-biostructure.com]
Addressing batch-to-batch variability in Fmoc-MMAF-OMe conjugation.
Welcome to the technical support center for Fmoc-MMAF-OMe conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly batch-to-batch variability, during their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAF-based ADC?
A1: A typical target DAR for many antibody-drug conjugates, including those with MMAE payloads which are structurally similar to MMAF, is around 3 to 4.[1] This ratio is a critical quality attribute as it directly impacts the ADC's therapeutic window. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2] However, the optimal DAR for a specific ADC can depend on the target antigen and the specific antibody.[1] For some ADCs, a DAR of 2 to 4 has been shown to yield the best therapeutic effect.[3]
Q2: How should this compound be stored to ensure stability?
A2: To ensure the stability and integrity of this compound, it is recommended to store the solid compound at 4°C under a nitrogen atmosphere. Stock solutions should be freshly prepared.[4] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is important to note that the compound is unstable in solution, and freshly prepared solutions are recommended for conjugation reactions to ensure consistency.[6]
Q3: What are the primary causes of ADC aggregation during and after conjugation?
A3: ADC aggregation is a significant challenge that can impact the drug's stability, efficacy, and safety.[7] The primary causes of aggregation include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads like MMAF to an antibody increases the overall hydrophobicity of the protein, which can lead to self-association and aggregation.[8]
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as a pH close to the antibody's isoelectric point or inappropriate salt concentrations, can promote aggregation.[8]
-
Use of Organic Solvents: Organic solvents, often required to dissolve the hydrophobic drug-linker, can disrupt the antibody's structure and lead to aggregation.[9]
-
Chemical Modifications: The chemical modifications involved in conjugation can alter the conformational stability of the antibody, making it more prone to aggregation.[7]
Q4: Which analytical techniques are essential for characterizing the final ADC product?
A4: A comprehensive analytical approach is necessary to ensure the quality and consistency of the final ADC product.[10] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR and the distribution of different drug-loaded species.[1][11]
-
Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates and fragments in the ADC preparation.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to assess the stability of the payload and the linker.[11]
-
Mass Spectrometry (MS): Intact protein MS can measure the molecular weight of the ADC and confirm the DAR, while peptide mapping can identify the specific conjugation sites.[11]
-
UV-Vis Spectroscopy: This can be a simple method to determine the DAR, provided the drug and antibody have distinct absorbance maxima.[12]
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Drug-to-Antibody Ratio (DAR)
Symptom: You observe significant differences in the average DAR and/or the distribution of DAR species (e.g., DAR 0, 2, 4) between different conjugation batches, as determined by HIC-HPLC or Mass Spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Raw Material Quality | This compound: Ensure consistent purity and stability of the this compound lot. Store the compound under recommended conditions (4°C under nitrogen for solid, -80°C for long-term stock solution) and use freshly prepared solutions for conjugation.[4][5] Antibody: Verify the purity of the antibody is greater than 95%.[13] Inconsistent antibody production can lead to variations in the number of available conjugation sites. |
| Inefficient or Variable Antibody Reduction | Reducing Agent: Use a fresh solution of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[14] Reaction Time & Temperature: Optimize and strictly control the incubation time and temperature during the reduction step to ensure consistent generation of free thiol groups.[15] |
| Suboptimal Conjugation Reaction Conditions | pH: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[1] Ensure the conjugation buffer is maintained within this range. Molar Ratio: Precisely control the molar ratio of the maleimide-activated linker-drug to the available thiol groups. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug.[15] Organic Solvent: Keep the concentration of organic solvents (e.g., DMSO) used to dissolve the drug-linker below 10% to prevent antibody denaturation.[15] |
| In-Process Monitoring | Implement in-process analytical techniques, such as rapid HIC methods, to monitor the progress of the conjugation reaction in real-time.[16] This allows for adjustments to be made during the process to achieve the target DAR. |
Issue 2: Low Conjugation Efficiency Resulting in Low DAR
Symptom: The final ADC product has a significantly lower DAR than the target, with a large proportion of unconjugated antibody (DAR=0 peak in HIC).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Antibody Reduction | TCEP Concentration: Ensure a sufficient molar excess of TCEP is used to reduce the interchain disulfide bonds. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific antibody.[15] Removal of Excess TCEP: Immediately remove excess TCEP after reduction using a desalting column, as it can interfere with the subsequent conjugation step.[17] |
| Hydrolysis of Maleimide Group | The maleimide group on the linker is susceptible to hydrolysis, especially at higher pH. Prepare the maleimide-activated linker-drug solution immediately before use and add it to the reduced antibody solution promptly. |
| Incorrect Reaction pH | A pH below 6.5 can significantly slow down the thiol-maleimide reaction rate.[1] Verify the pH of your conjugation buffer. |
| Steric Hindrance | The conjugation sites on the antibody may be sterically hindered, preventing efficient reaction with the linker-drug. Consider using a linker with a longer spacer arm to improve accessibility. |
Issue 3: High Levels of Aggregation in the Final ADC Product
Symptom: SEC analysis of the purified ADC shows a significant percentage of high molecular weight species (aggregates).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Hydrophobicity of the Drug-Linker | Formulation: Use a stabilizing buffer for the final ADC product. Some commercial kits provide proprietary ADC stabilizing buffers that contain excipients to prevent hydrophobic interactions.[18] Linker Design: Consider using more hydrophilic linkers, such as those incorporating PEG moieties, to reduce the overall hydrophobicity of the ADC.[9] |
| High Antibody Concentration | Higher antibody concentrations during conjugation can increase the likelihood of intermolecular interactions and aggregation.[9] Optimize the antibody concentration to balance reaction efficiency and aggregation propensity. |
| Use of Organic Solvents | Minimize the amount of organic solvent used to dissolve the drug-linker. Evaluate different water-miscible organic solvents (e.g., DMSO, DMF) to find one that is less disruptive to your antibody's structure.[14] |
| Post-Conjugation Handling | Avoid repeated freeze-thaw cycles of the purified ADC, as this can induce aggregation.[19] Store the ADC in aliquots at the recommended temperature. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reduction Buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0).
-
TCEP hydrochloride solution (10 mM).
-
Desalting columns (e.g., G-25).
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[15] The exact ratio may need to be optimized for the specific antibody to achieve the desired average DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP immediately after incubation using a desalting column equilibrated with a degassed conjugation buffer.
Protocol 2: this compound Conjugation
This protocol outlines the conjugation of the maleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1.
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.0 with 1-2 mM EDTA).
-
Maleimide-activated this compound solution (e.g., 10-20 mM in DMSO).
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Add the maleimide-Fmoc-MMAF-OMe solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[15]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
The reaction can be terminated by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC using a suitable chromatography method, such as SEC, to remove unreacted drug-linker and other small molecules.
Visualizations
Caption: High-level workflow for this compound ADC conjugation.
Caption: Troubleshooting logic for addressing inconsistent DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. adcreview.com [adcreview.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
- 14. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Controlling ADC Hydrophobicity with Fmoc-MMAF-OMe
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-MMAF-OMe to control the hydrophobicity of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies and the subsequent analysis of the resulting ADCs.
Q1: I am observing significant aggregation and precipitation of my ADC during and after conjugation with this compound. What are the potential causes and how can I resolve this?
A1: ADC aggregation is a common issue, particularly when working with hydrophobic payloads like MMAF.[1][2] The increased hydrophobicity of the ADC following conjugation can lead to self-association and precipitation.[3][4] Here are several potential causes and troubleshooting steps:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Solution: Optimize the molar ratio of this compound to the antibody during the conjugation reaction to target a lower DAR. A DAR of 2 to 4 is often a good starting point.
-
-
Buffer Conditions: The pH, ionic strength, and composition of your buffers can significantly impact ADC stability.
-
Solution:
-
Ensure the pH of your reaction and storage buffers is optimal for your specific antibody (typically around pH 7.4).
-
Consider including excipients such as polysorbate 20 or sucrose in your final formulation buffer to help stabilize the ADC and prevent aggregation.
-
-
-
Reaction Conditions: The concentration of reactants and the reaction time can influence aggregation.
-
Solution:
-
Avoid highly concentrated antibody solutions during conjugation.
-
Reduce the reaction time to the minimum required for achieving the desired DAR.
-
-
-
Purification Method: The purification process itself can sometimes induce aggregation.
-
Solution: Utilize purification methods that are gentle and effective at removing aggregates, such as size-exclusion chromatography (SEC).[1]
-
Q2: My final ADC product has a lower than expected Drug-to-Antibody Ratio (DAR). What could be the reason?
A2: Achieving the desired DAR is critical for the efficacy and safety of an ADC. A low DAR can result from several factors:
-
Inefficient Reduction of Interchain Disulfide Bonds: For cysteine-based conjugation, incomplete reduction of the antibody's disulfide bonds will result in fewer available sites for drug conjugation.
-
Solution: Ensure your reducing agent (e.g., TCEP) is fresh and used at the optimal concentration and incubation time for your specific antibody.
-
-
Hydrolysis of the Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis, which can reduce its reactivity with free thiols on the antibody.
-
Solution: Prepare the maleimide-containing linker solution immediately before use. Ensure the pH of the reaction buffer is maintained below 7.5 to minimize hydrolysis.
-
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and pH can affect conjugation efficiency.
-
Solution: Perform small-scale optimization experiments to determine the ideal reaction conditions for your specific antibody and this compound linker.
-
Q3: I am getting inconsistent results in my hydrophobicity assessment of the ADC using Hydrophobic Interaction Chromatography (HIC). What could be causing this variability?
A3: HIC is a powerful technique for characterizing ADC hydrophobicity and determining DAR, but it can be sensitive to experimental parameters.[5][6]
-
Mobile Phase Composition: The salt concentration and gradient are critical for consistent separation.
-
Solution: Prepare fresh mobile phases for each run and ensure the gradient is reproducible. The use of an organic modifier in the low-salt mobile phase can sometimes improve peak shape for hydrophobic ADCs.[1]
-
-
Column Performance: Column aging or contamination can lead to poor peak shape and resolution.
-
Solution: Regularly clean and test your HIC column according to the manufacturer's instructions. Consider using a guard column to protect the analytical column.
-
-
Sample Preparation: The way you prepare your ADC sample before injection can impact the results.
-
Solution: Ensure your sample is properly buffer-exchanged into the HIC mobile phase A (high salt) before injection to ensure proper binding to the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Fmoc protecting group in this compound?
A1: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. In the context of this compound, it serves to protect a reactive site on the MMAF-OMe molecule during synthesis and purification. It is typically removed during a later step in the preparation of the final ADC payload-linker construct before conjugation to the antibody.
Q2: How should I store and handle this compound?
A2: this compound is a potent cytotoxic agent and should be handled with appropriate safety precautions in a designated laboratory area.[7] For long-term storage, it is recommended to store the compound at -20°C or -80°C.[7] Stock solutions should also be stored at low temperatures, and repeated freeze-thaw cycles should be avoided.[2]
Q3: What are the advantages of using MMAF as a payload in ADCs?
A3: Monomethyl auristatin F (MMAF) is a highly potent anti-tubulin agent that effectively kills cancer cells.[8][][10] When conjugated to an antibody, it can be specifically delivered to tumor cells, minimizing systemic toxicity.[] Compared to its analogue MMAE, MMAF is more hydrophilic due to a charged C-terminal phenylalanine, which can reduce its tendency to cause ADC aggregation and lower systemic toxicity.[][11]
Q4: What analytical techniques are recommended for characterizing my this compound ADC?
A4: A combination of analytical methods is recommended for comprehensive ADC characterization:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine DAR, especially for cysteine-linked ADCs, by separating the light and heavy chains after reduction.[1][12]
-
Size-Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregate, and fragment in the ADC preparation.[1]
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the precise drug loading.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with a Maleimide-Activated this compound Derivative
This protocol outlines a general workflow for the conjugation of a maleimide-activated MMAF derivative to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated MMAF derivative (e.g., Mc-MMAF)
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC column)
-
Reaction and storage buffers
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with EDTA).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated MMAF derivative in DMSO.
-
Add the desired molar excess of the MMAF derivative to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column to remove unreacted drug-linker, quenching reagent, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Analyze the ADC by HIC and SEC to determine the DAR and aggregation levels.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the hydrophobicity and DAR of an ADC using HIC.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
System Setup:
-
Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
-
Sample Preparation:
-
If necessary, buffer exchange the ADC sample into Mobile Phase A.
-
-
Injection and Separation:
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of MMAF-OMe against various tumor cell lines.
| Cell Line | IC50 (nM) |
| MDAMB435/5T4 | 0.056[8][13][14] |
| MDAMB361DYT2 | 0.166[8][13][14] |
| MDAMB468 | 0.183[8][13][14] |
| Raji (5T4-) | 0.449[8][13][14] |
Visualizations
Caption: Experimental workflow for ADC preparation and characterization.
Caption: Troubleshooting logic for ADC aggregation issues.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMAF-OMe | TargetMol [targetmol.com]
- 10. adcreview.com [adcreview.com]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Fmoc-MMAF-OMe and Fmoc-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their efficacy and safety profiles. Among the most prevalent payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This guide provides an objective, data-driven comparison of ADCs constructed with their Fmoc-protected precursors, Fmoc-MMAE and Fmoc-MMAF-OMe, to inform payload selection in ADC research and development.
MMAE and MMAF are highly potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Both function by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2] The fundamental distinction between them lies in their C-terminal amino acid: MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine residue.[1][2] This structural difference results in significant variations in their biological properties, most notably cell permeability and the bystander effect.[2]
Key Performance Differences: MMAE vs. MMAF
MMAE, being more membrane-permeable, can diffuse out of the target cancer cell and eliminate neighboring antigen-negative cells, a phenomenon known as the bystander effect. This can be particularly advantageous in treating heterogeneous tumors where antigen expression is not uniform. However, this permeability may also contribute to increased off-target toxicity.
Conversely, the charged nature of MMAF restricts its ability to cross cell membranes, thus limiting the bystander effect. This characteristic can lead to lower systemic toxicity and a potentially wider therapeutic window. ADCs utilizing MMAF may be better suited for treating tumors with homogenous antigen expression or when a more favorable safety profile is a primary objective.
Quantitative Data Summary
The following tables summarize the key performance differences between MMAE and MMAF based on available experimental data.
Table 1: In Vitro Cytotoxicity
| Payload | Antibody | Cell Line | IC50 (ng/mL) | Reference |
| MMAE | cAC10 | Karpas 299 (CD30+) | ~10 | |
| MMAF | cAC10 | Karpas 299 (CD30+) | ~10 | |
| MMAE | Free Drug | MDA-MB-468 | <1 | |
| MMAF | Free Drug | J1MT-1 | 1.023 nM | |
| MMAE/F Dual Drug | Dual-Drug ADC | J1MT-1 | 0.26 nM |
Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in publicly available literature. The data indicates that while free MMAF is less potent than free MMAE, their potencies can be comparable when delivered via an ADC.
Table 2: In Vivo Efficacy (Xenograft Models)
| Payload | ADC | Tumor Model | Efficacy | Reference |
| MMAE | cAC10-vc-MMAE | Admixed CD30+ & CD30- | Complete tumor remission | |
| MMAF | cAC10-vc-MMAF | Admixed CD30+ & CD30- | Moderate tumor growth delay, no complete remissions | |
| MMAF | cAC10-L4-MMAF | Established Xenografts | Cures and regressions at well-tolerated doses |
Table 3: Comparative Properties
| Property | MMAE | MMAF | Reference |
| Membrane Permeability | High | Low | |
| Bystander Killing | Potent | Decreased/Absent | |
| Systemic Toxicity | Higher Potential | Lower Potential | |
| Maximum Tolerated Dose (MTD) | Generally Lower | Generally Higher |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for determining the cytotoxic effects of ADCs.
Materials:
-
Target (Antigen-Positive) and Non-Target (Antigen-Negative) Cancer Cell Lines
-
Complete Cell Culture Medium
-
96-well flat-bottom plates
-
ADC-Fmoc-MMAF-OMe and ADC-Fmoc-MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate Reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs (this compound and Fmoc-MMAE conjugates) and a negative control ADC in complete medium. Remove the culture medium from the wells and add 100 µL of the diluted ADCs.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line for tumor implantation
-
ADC-Fmoc-MMAF-OMe and ADC-Fmoc-MMAE
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Group Allocation and Treatment: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, ADC-Fmoc-MMAF-OMe, ADC-Fmoc-MMAE). Administer the ADCs intravenously at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition. Monitor and record any signs of toxicity, such as weight loss or changes in behavior.
Visualizations
Signaling Pathway: General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow: Comparing ADC Efficacy
Caption: Workflow for the comparative evaluation of ADCs with different payloads.
References
In Vitro Cytotoxicity of MMAF and MMAE Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the cytotoxic activities of Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE) derivatives, two potent microtubule-inhibiting payloads widely utilized in the development of antibody-drug conjugates (ADCs). Understanding the distinct cytotoxic profiles of these auristatin analogs is crucial for the rational design and selection of ADCs with optimal therapeutic windows.
Executive Summary
MMAF and MMAE are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Both molecules exert their potent cytotoxic effects by inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] A key structural difference—the C-terminal residue—underpins their differing biological activities. MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine residue, rendering it less membrane-permeable.[3] This reduced permeability significantly influences its direct cytotoxicity as a free drug and its capacity to induce a "bystander effect," the killing of adjacent antigen-negative tumor cells.[4]
As a free drug, MMAE generally exhibits greater potency due to its higher cell permeability.[] However, when conjugated to a monoclonal antibody, the ADC delivery mechanism can overcome the permeability limitations of MMAF, resulting in comparable and potent targeted cell killing.[2] The choice between MMAF and MMAE for an ADC payload is therefore a strategic decision based on the desired mechanism of action, tumor heterogeneity, and safety profile.[3]
Comparative Cytotoxicity Data
The following table summarizes publicly available in vitro cytotoxicity data (IC50 values) for MMAF and MMAE derivatives in various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Payload/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Free MMAE | NCI-N87 | Gastric | 0.7 | [6] |
| OE19 | Esophageal | 1.5 | [6] | |
| HCT116 | Colon | 8.8 | [6] | |
| BxPC-3 | Pancreatic | 0.97 | [7] | |
| PSN-1 | Pancreatic | 0.99 | [7] | |
| Capan-1 | Pancreatic | 1.10 | [7] | |
| Panc-1 | Pancreatic | 1.16 | [7] | |
| Free MMAF | NCI-N87 | Gastric | 88.3 | [6] |
| OE19 | Esophageal | 386.3 | [6] | |
| HCT116 | Colon | 8,944 | [6] | |
| cAC10-vcMMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | Potent (Specific value not provided) | [8] |
| cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | Potent (Specific value not provided) | [8] |
| P-MMAF | NCI-N87 | Gastric | 0.07 | [6] |
| T-MMAF | NCI-N87 | Gastric | 0.09 | [6] |
| P-MMAF | OE19 | Esophageal | 0.16 | [6] |
| T-MMAF | OE19 | Esophageal | 0.18 | [6] |
| vc-MMAE | SKBR3 | Breast | 410.54 | [9] |
| vc-MMAE | HEK293 | Kidney | 482.86 | [9] |
Note: Direct head-to-head comparisons of MMAF and MMAE conjugated to the same antibody in the same cell line are limited in publicly available literature. The data presented highlights the inherently lower cytotoxicity of free MMAF compared to free MMAE, and the high potency of MMAF when delivered as an ADC.
Mechanism of Action and Signaling Pathway
Both MMAF and MMAE, upon entering the cell, disrupt microtubule dynamics. This interference with the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest at the G2/M phase. Prolonged arrest activates the intrinsic apoptotic pathway, culminating in programmed cell death.
Mechanism of action for MMAF/MMAE-based ADCs.
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MMAF/MMAE derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the MMAF and MMAE derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAF/MMAE derivatives
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the sample LDH release to the maximum LDH release from the positive control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
In vitro cytotoxicity experimental workflow.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
The Bystander Killing Effect of Auristatin-Based ADCs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an effective Antibody-Drug Conjugate (ADC). The ability of a payload to induce a "bystander effect"—the killing of antigen-negative tumor cells in the vicinity of antigen-positive target cells—is a key parameter influencing ADC efficacy, especially in heterogeneous tumors.
This guide provides a comparative analysis of the bystander killing effect of ADCs carrying different derivatives of the potent tubulin inhibitor, auristatin. We will focus on the well-characterized payloads Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), and provide an evidence-based perspective on the potential bystander effect of a modified version, Fmoc-MMAF-OMe.
Mechanism of Action and the Physicochemical Basis of the Bystander Effect
ADCs exert their effect by delivering a potent cytotoxic payload to a target cell.[1] Upon binding to a specific antigen on the cancer cell surface, the ADC is internalized, and the payload is released inside the cell, typically within the lysosome.[1] The payload then disrupts essential cellular processes, such as microtubule dynamics in the case of auristatins, leading to cell cycle arrest and apoptosis.[2]
The bystander effect occurs if the released payload can then traverse the cell membrane of the target cell, enter the tumor microenvironment, and kill adjacent antigen-negative cells.[1] The primary determinant of this capability is the physicochemical nature of the payload, particularly its cell membrane permeability.[]
MMAE is a neutral, lipophilic molecule, which allows it to readily diffuse across cell membranes.[4] In contrast, MMAF possesses a charged carboxyl group at its C-terminus, which renders it hydrophilic and significantly hinders its ability to pass through the lipid bilayers of cell membranes.[2][5] This fundamental difference in chemical structure dictates their respective bystander killing potentials.[2][4]
The subject of this guide, this compound, is a derivative of MMAF. The "Fmoc" (Fluorenylmethyloxycarbonyl) is a protecting group often used in synthesis, while the "-OMe" indicates a methyl ester at the C-terminus. The esterification of the carboxylic acid in MMAF to form MMAF-OMe neutralizes the negative charge. This chemical modification is anticipated to increase the lipophilicity and membrane permeability of the payload compared to MMAF, potentially leading to an enhanced bystander effect.
Comparative Analysis of Bystander Killing Potential
The following table summarizes the key differences between MMAE, MMAF, and the projected properties of MMAF-OMe based on its chemical structure.
| Attribute | MMAE | MMAF | MMAF-OMe (Projected) | References |
| C-Terminus | Uncharged | Charged (Carboxylic Acid) | Uncharged (Methyl Ester) | [][4] |
| Cell Membrane Permeability | High | Low / Poor | Moderate to High | [4][5][6] |
| Bystander Effect | Potent | Weak / Absent | Moderate to Potent | [4][5] |
| Suitability for Heterogeneous Tumors | High | Low | Potentially High | [4] |
| Potential for Off-Target Toxicity | Higher | Lower | Moderate | [4] |
Visualizing the Bystander Effect Mechanism
The following diagram illustrates the differential bystander killing mechanisms of ADCs with membrane-permeable (like MMAE or MMAF-OMe) versus membrane-impermeable (like MMAF) payloads.
Caption: Comparative mechanism of ADC bystander killing.
Experimental Protocols for Assessing Bystander Effect
To quantitatively assess the bystander killing effect of an ADC in vitro, co-culture assays are the gold standard. Below are detailed protocols for setting up and analyzing such experiments.
Co-culture Bystander Killing Assay
This assay directly measures the viability of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line with similar growth characteristics
-
Fluorescent labeling reagents (e.g., GFP/RFP lentiviral vectors or cell tracking dyes like CFSE)
-
ADC of interest (e.g., anti-Her2-Fmoc-MMAF-OMe)
-
Control ADCs (e.g., a non-binding isotype control ADC, an MMAE-based ADC as a positive control, and an MMAF-based ADC as a negative control)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®) or flow cytometer with viability dye (e.g., Propidium Iodide or DAPI)
Protocol:
-
Cell Labeling: Stably label the Ag- cell line with a fluorescent protein (e.g., GFP) to distinguish it from the Ag+ cell line.
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-labeled Ag- cells alone into separate wells of a 96-well plate.
-
Co-culture: Seed a mixture of Ag+ and GFP-labeled Ag- cells in the same wells. Ratios can be varied (e.g., 1:1, 1:3, 3:1) to assess dependency on the proportion of Ag+ cells.
-
-
ADC Treatment: After allowing cells to adhere overnight, treat the wells with serial dilutions of the test and control ADCs. Include an untreated control for each cell condition.
-
Incubation: Incubate the plates for a period relevant to the ADC's mechanism of action, typically 72-96 hours.
-
Analysis:
-
Flow Cytometry (Recommended): Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Gate on the GFP-positive population (Ag- cells) and quantify the percentage of viable cells.
-
High-Content Imaging: Use an imaging system to count the number of viable GFP-positive cells in each well.
-
Data Interpretation:
A significant decrease in the viability of the GFP-labeled Ag- cells in the co-culture wells treated with the test ADC, compared to the Ag- monoculture wells treated with the same ADC concentration, indicates a positive bystander effect.
Experimental Workflow Diagram
The following diagram outlines the workflow for the co-culture bystander killing assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of Fmoc-MMAF-OMe ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo stability of Antibody-Drug Conjugates (ADCs) featuring the Fmoc-MMAF-OMe linker-payload system. Due to the limited availability of direct in-vivo stability data for this compound ADCs, this guide draws comparisons with well-characterized ADC linker technologies to infer potential stability profiles and guide experimental design.
Executive Summary
The in vivo stability of an ADC is a critical determinant of its therapeutic index, directly impacting efficacy and toxicity.[1][2] Premature payload release can lead to off-target toxicities, while a linker that is too stable may prevent efficient drug delivery to tumor cells.[1] This guide focuses on the this compound system, where the cytotoxic agent Monomethyl Auristatin F-O-methyl ester (MMAF-OMe) is attached to the antibody via a fluorenylmethyloxycarbonyl (Fmoc) protecting group-based linker. While MMAF-based ADCs have shown significant promise, the specific in vivo behavior of an Fmoc-based linker in a physiological environment warrants careful consideration.[3][4]
Data Presentation: Comparative In Vivo Stability of ADC Linkers
The following table summarizes the in vivo stability of various linker technologies from preclinical studies. This comparative data provides a framework for predicting the potential stability of this compound ADCs.
| Linker Type | Payload | Key Stability Findings | Animal Model | Measurement Technique | Reference |
| Valine-Citrulline (vc) | MMAE | Linker half-life of approximately 6.0 days. | Mouse | ELISA | [5] |
| Valine-Citrulline (vc) | MMAE | Susceptible to premature cleavage by extracellular enzymes. | - | - | [1] |
| Maleimidocaproyl (mc) | MMAF | Generally offers superior plasma stability and a wider therapeutic window.[4][6] | - | - | [4][6] |
| Maleimide-based | - | Susceptible to retro-Michael reaction leading to premature payload release.[1][] | - | - | [1][] |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) | MMAF | Stable in in vitro mouse/human plasma and in vivo in mice. | Mouse | LC-qTOF-MS | [8] |
| Tandem-Cleavage (glucuronide-Val-Cit) | MMAE | Dramatically improved tolerability and excellent plasma stability compared to mono-cleavage linkers. | Rat | ELISA-based assay | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are generalized protocols for key experiments.
In Vivo Stability Study in a Mouse Model
Objective: To determine the stability of the ADC and the rate of payload deconjugation in a relevant animal model.[11]
Methodology:
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c, SCID) xenografted with a relevant tumor cell line expressing the target antigen.[12]
-
Dosing: Administer a single intravenous (IV) dose of the this compound ADC at a predetermined concentration.[13]
-
Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, and 168 hours) post-dose.[11][13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[11]
-
Sample Analysis:
-
Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).[11]
-
ADC Quantification: Employ an ELISA format that specifically captures the ADC, or use liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC.[11][14]
-
Free Payload Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the released this compound payload in the plasma.[11][15]
-
-
Data Analysis: Plot the concentration of total antibody, ADC, and free payload over time to determine their respective pharmacokinetic profiles and calculate parameters such as half-life and clearance.[11]
Plasma Stability Assay using LC-MS
Objective: To assess the stability of the ADC in plasma from different species (e.g., mouse, rat, human) in vitro.[1][][15]
Methodology:
-
Incubation: Incubate the this compound ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[16]
-
Sample Preparation: At each time point, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile or a methanol-ethanol mixture).[14][15]
-
LC-MS/MS Analysis:
-
Data Analysis: Determine the rate of ADC degradation and payload release by monitoring the decrease in the ADC peak area and the increase in the free payload peak area over time.[16]
Mandatory Visualization
Signaling Pathway of MMAF-OMe
MMAF, the active component of this compound, is a potent inhibitor of tubulin polymerization.[3][17] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[8][18][19]
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates a typical workflow for assessing the in vivo stability of an ADC.
Caption: A typical experimental workflow for in vivo ADC stability studies.
Conclusion
Assessing the in vivo stability of this compound ADCs is paramount for their successful development. While direct comparative data is currently sparse, leveraging knowledge from other linker technologies provides a valuable starting point. The experimental protocols and visualizations provided in this guide are intended to facilitate the design and execution of robust in vivo stability studies. Rigorous preclinical evaluation will be essential to fully characterize the pharmacokinetic profile and therapeutic potential of this promising class of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Cycle-Dependent Changes in Microtubule Dynamics in Living Cells Expressing Green Fluorescent Protein-α Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Pharmacokinetics and Metabolism of MMAF and MMAE
For researchers and drug developers in the field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical decision that significantly influences the efficacy and safety profile of the therapeutic. Among the most prominent payloads are the auristatin derivatives, monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE). This guide provides an objective, data-driven comparison of the preclinical pharmacokinetic and metabolic profiles of MMAF and its widely used counterpart, MMAE, to inform payload selection.
The primary structural difference between these two potent antimitotic agents lies at the C-terminus; MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine residue.[1][2] This modification results in significant differences in their biological properties, impacting cell permeability, bystander killing effect, and overall therapeutic window.[2][3]
Pharmacokinetic Profile Comparison
Preclinical studies, primarily in rodent models, have elucidated distinct pharmacokinetic characteristics for unconjugated MMAF and MMAE. When administered intravenously, both payloads exhibit rapid clearance from the plasma; however, their distribution and overall exposure profiles differ.
Monomethyl Auristatin F (MMAF)
Pharmacokinetic studies in rats have shown that unconjugated MMAF has very poor oral bioavailability (0%) and is subject to high clearance.[4][5] Following intravenous administration, its concentration in plasma declines rapidly.[4] This high clearance is thought to be primarily driven by excretion rather than extensive metabolism.[5]
Monomethyl Auristatin E (MMAE)
Similarly, MMAE demonstrates rapid elimination from plasma in preclinical models.[6][7] However, it exhibits prolonged and extensive distribution in various tissues, including blood cells and tumors.[6] Studies in mice have shown that highly perfused tissues such as the lung, kidney, heart, liver, and spleen show significantly higher exposure to MMAE compared to plasma.[6] Notably, there are species-dependent differences in the partitioning of MMAE into red blood cells, which can influence its systemic levels.[8]
Table 1: Comparative Pharmacokinetic Parameters of Unconjugated MMAF and MMAE in Rodents
| Parameter | MMAF (Rat)[4] | MMAE (Mouse)[6] |
| Administration Route | Intravenous (5 mg/kg) | Intravenous (0.1 mg/kg) |
| Bioavailability (Oral) | 0% | Data not available |
| Clearance (CL) | High | Rapid systemic clearance |
| Volume of Distribution (Vd) | Data not available | Large, suggesting extensive tissue distribution |
| Half-life (t½) | Data not available | Short plasma half-life |
Note: Direct head-to-head comparative studies in the same species under identical conditions are limited. The data presented is compiled from separate preclinical studies and should be interpreted with this in mind.
Metabolism Profile Comparison
The metabolism of both MMAF and MMAE has been investigated in preclinical models, revealing distinct metabolic pathways.
Monomethyl Auristatin F (MMAF)
In vitro and in vivo studies in rats have identified demethylation as the major metabolic pathway for MMAF.[4][5] Seven metabolites of MMAF have been tentatively identified in rat liver microsomes.[4][5] However, these metabolites were not detected at significant levels in the plasma of rats administered MMAF, suggesting that metabolism may not be the primary driver of its high clearance.[5]
Monomethyl Auristatin E (MMAE)
The metabolism of MMAE has been studied in the context of ADC administration. Following the cleavage of the linker, MMAE is the primary and most active metabolite.[9][10] Further metabolism of MMAE can occur, with several minor metabolites identified in preclinical studies.[9][10] The primary route of elimination for MMAE and its metabolites is through the biliary-fecal route.[9][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of MMAF and MMAE pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Administration: A single intravenous (IV) bolus dose of the compound is administered, typically via the tail vein. For oral bioavailability studies, administration is performed via oral gavage.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from the jugular or tail vein into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the parent drug in plasma samples is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
In Vitro Metabolism Study using Liver Microsomes
-
Incubation: The test compound (MMAF or MMAE) is incubated with pooled liver microsomes from the species of interest (e.g., rat, human) in the presence of NADPH-regenerating system cofactors.
-
Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: High-resolution mass spectrometry is used to determine the exact mass and fragmentation pattern of potential metabolites, allowing for their structural elucidation.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in these studies, the following diagrams are provided.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Major metabolic pathway of MMAF in preclinical models.
Conclusion
The choice between MMAF and MMAE as an ADC payload is a nuanced decision that depends on the specific target, tumor microenvironment, and desired therapeutic outcome. MMAF's charged nature and resulting lower cell permeability may offer a wider therapeutic window due to reduced off-target toxicity and a diminished "bystander effect."[2][3] Conversely, the more permeable MMAE may be advantageous in treating heterogeneous tumors where killing of antigen-negative neighboring cells is beneficial.[2]
This guide provides a foundational comparison based on available preclinical data. A thorough evaluation, including in vitro cytotoxicity, bystander effect assays, and in vivo efficacy and toxicity studies in relevant models, is crucial for making an informed decision in the development of the next generation of antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating the Therapeutic Index of Fmoc-MMAF-OMe Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-MMAF-OMe payload, evaluating their therapeutic index against other common ADC platforms. Due to the limited availability of public data specifically on this compound based ADCs, this guide leverages data from ADCs using the closely related MMAF (Monomethyl Auristatin F) payload to provide a comprehensive analysis. The therapeutic index, a critical measure of a drug's safety and efficacy, is defined as the ratio between the maximum tolerated dose (MTD) and the minimum effective dose (MED). A wider therapeutic window indicates a safer and more effective therapeutic candidate.
Executive Summary
MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The "Fmoc-OMe" modification represents a prodrug strategy, potentially influencing the ADC's stability, cell permeability, and overall therapeutic index. Compared to its more permeable counterpart, MMAE, MMAF is less prone to diffusing across cell membranes, which can reduce off-target toxicity and the "bystander effect." This characteristic makes the linker technology and the target antigen expression crucial determinants of the ADC's efficacy. This guide will delve into the preclinical data of MMAF-based ADCs and compare them with other widely used payloads such as MMAE, DM1, SN-38, and Calicheamicin.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize key preclinical data for various ADC payloads to facilitate a comparative assessment of their therapeutic potential.
Table 1: In Vitro Cytotoxicity of ADC Payloads
| Payload | Cell Line | Target Antigen | IC50 (nM) |
| MMAF-OMe * | MDAMB435/5T4 | 5T4 | 0.056 |
| MDAMB361DYT2 | - | 0.166 | |
| MDAMB468 | - | 0.183 | |
| Raji (5T4-) | - | 0.449 | |
| MMAE | Karpas 299 | CD30 | 1.8-4.9 (as ADC) |
| Raji-CD30+ | CD30 | 3.6 (as ADC) | |
| DM1 | A431 | EGFR | ~0.3 (as ADC) |
| SN-38 | Various | - | 1.0-6.0 |
| Calicheamicin | Various BCP-ALL | CD22 | 0.15-4.9 ng/mL (as ADC) |
*Data for MMAF-OMe represents the unconjugated payload. The potency of the ADC is dependent on the antibody and linker.
Table 2: In Vivo Efficacy and Toxicity of ADCs
| ADC Payload | Antibody Target | Tumor Model | Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) |
| MMAF | cAC10 (anti-CD30) | Xenograft | Cures and regressions at well-tolerated doses | >3x MTD of MMAE-ADC with non-cleavable linker |
| MMAE | m825 (anti-TEM8) | Human colon, breast, ovarian, lung, pancreatic xenografts | Tumor shrinkage and eradication | Not specified |
| DM1 | Trastuzumab (anti-HER2) | - | - | Well-tolerated up to 30 mg/kg in monkeys |
| SN-38 | Sacituzumab (anti-Trop-2) | Ovarian cancer xenografts | Impressive anti-tumor activity | Not specified |
| Calicheamicin | Anti-EFNA4 | TNBC xenografts | Significant tumor regressions | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments cited in the evaluation of ADC therapeutic indices.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
-
Animal
Safety Operating Guide
Safe Disposal of Fmoc-MMAF-OMe: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Fmoc-MMAF-OMe are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, treating it with the same stringent precautions as its active cytotoxic component, Monomethyl Auristatin F (MMAF).
This compound is an anticancer agent and a tubulin polymerization inhibitor.[1] Its active component, MMAF, is a highly potent synthetic antineoplastic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[2][3] Due to its cytotoxic nature, which can be fatal if swallowed, inhaled, or in contact with skin, and its potential for causing genetic defects and harming fertility, strict adherence to safety and disposal protocols is essential.[2]
Hazard Classification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] |
| Skin and Body Protection | Protective laboratory coat to ensure full coverage.[2] |
| Respiratory Protection | Work should be performed in a certified chemical fume hood. If this is not possible, a suitable respirator is necessary.[2] |
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal service .[2][3] Chemical decontamination of bulk waste is not recommended.
Step 1: Waste Segregation at the Point of Generation
Proper segregation of waste is critical to prevent cross-contamination and ensure compliant disposal.[2][3] At the point of generation, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.
This compound Waste Streams:
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and other labware.[2]
-
Liquid Waste: Includes unused this compound solutions, contaminated buffers, and rinsing solutions.[2]
-
Sharps Waste: Includes needles and syringes used for handling the compound.[2]
Step 2: Packaging and Labeling of Waste
All waste containers must be clearly labeled to indicate the presence of a cytotoxic agent.
-
Solid and Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with the appropriate hazard symbols, such as the skull and crossbones for acute toxicity.[2]
-
Sharps Waste: Place all contaminated sharps directly into a puncture-resistant sharps container specifically designated for cytotoxic waste. This container must be clearly labeled as "Cytotoxic Sharps Waste" and should include the name "this compound".[2]
Step 3: Management of Spills
In the event of a spill, immediate and careful action is required:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[2]
-
Contain: Use an absorbent material from a cytotoxic drug spill kit to contain the spill.[3][5]
-
Collect: Carefully sweep or wipe up the absorbed material and place it into the designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area by scrubbing with alcohol. All cleaning materials must also be disposed of as hazardous waste.[2][5]
Step 4: Storage and Collection
Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fmoc-MMAF-OMe
For researchers and scientists at the forefront of drug development, the safe handling of potent compounds like Fmoc-MMAF-OMe is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of laboratory personnel and the environment. This compound is an anticancer agent and a tubulin polymerization inhibitor; its active component, MMAF, is a highly potent cytotoxic agent used in antibody-drug conjugates (ADCs).[1] Due to its hazardous nature, stringent handling protocols are necessary.
Hazard Identification and Risk Assessment
This compound is a derivative of Monomethyl Auristatin F (MMAF), a synthetic antineoplastic agent.[] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards associated with MMAF are well-documented. It is considered a highly hazardous substance that can be fatal if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and impacting fertility.[3] Therefore, a thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound to prevent exposure through skin contact, inhalation, or accidental ingestion.[4] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[5] | Prevents skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed after further decontamination steps. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield should be worn when there is a risk of splashing.[6] | Protects eyes and face from splashes of solutions or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powder form or when aerosols may be generated.[6][7] | Prevents inhalation of the potent cytotoxic powder. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[8] |
| Foot Protection | Disposable shoe covers.[6] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
1. Preparation and Designated Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any airborne particles.[6]
-
Before starting, ensure the work area is clean and uncluttered.
-
Cover the work surface with a disposable, absorbent bench liner.
2. Donning PPE:
-
Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves, eye/face protection, and respirator (if required).
3. Compound Handling:
-
When weighing the solid compound, use a containment balance or perform the task within the fume hood to minimize the generation of airborne dust.
-
For solubilization, add the solvent slowly to the vial containing the powder to avoid splashing. The compound is unstable in solution, so it is recommended to prepare it freshly.[9]
4. Post-Handling Decontamination:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent, such as a detergent solution followed by alcohol.[3]
-
All materials used for cleaning are considered cytotoxic waste.
5. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination: remove outer gloves, then shoe covers, gown (turning it inside out), and finally inner gloves.[10]
-
Dispose of all disposable PPE as cytotoxic waste.[10]
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan
All materials contaminated with this compound must be segregated and disposed of as cytotoxic waste. The primary and safest method for disposal is high-temperature incineration by a licensed hazardous waste disposal service.[3]
| Waste Stream | Disposal Container | Disposal Method |
| Unused/Expired Compound | Original or clearly labeled, sealed container placed inside a designated cytotoxic waste bag.[10] | Incineration |
| Contaminated PPE | Designated cytotoxic waste bag (purple is often used).[10] | Incineration |
| Contaminated Sharps | Puncture-resistant sharps container labeled for cytotoxic waste.[3][10] | Incineration |
| Contaminated Labware | Cytotoxic waste bag or a designated rigid container for cytotoxic waste.[10] | Incineration |
| Liquid Waste | Clearly labeled, leak-proof container for cytotoxic liquid waste.[10] | Incineration |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
1. Secure the Area:
2. Don Appropriate PPE:
-
If not already wearing it, don the full PPE ensemble described above before addressing the spill.[4]
3. Contain the Spill:
-
Use a cytotoxic spill kit to contain the spill. Use absorbent pads to cover and absorb liquid spills. For powder spills, gently cover with damp absorbent material to avoid raising dust.[4]
4. Clean the Area:
-
Carefully collect all contaminated materials and place them into a cytotoxic waste container.[4]
-
Decontaminate the spill area with a detergent solution, followed by a suitable decontaminating agent as recommended by your institution's safety office.[10]
5. Dispose of Waste:
-
All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste.[10]
6. Report the Incident:
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety department.[10]
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ipservices.care [ipservices.care]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
